Methyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0 | |
| Record name | Isotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97555-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, labeled with carbon-14, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148947-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methacrylate dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28261-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020844 | |
| Record name | Methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor. | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5% | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYL METHACRYLATE | |
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Vapor Pressure |
40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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Impurities |
The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used. | |
| Record name | Methyl methacrylate | |
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Color/Form |
Colorless volatile liquid | |
CAS No. |
80-62-6, 9011-14-7, 9065-11-6, 35777-12-9 | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, homopolymer | |
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| Record name | Methyl meth-d3-acrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
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| Record name | Methacrylic acid, methyl ester | |
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Melting Point |
-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl methacrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
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| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Context and Evolution of Methyl Methacrylate Research
The journey of methyl methacrylate (B99206) began with foundational 19th-century discoveries in acrylic chemistry. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. tzgroupusa.comwikipedia.org The reaction of methacrylic acid with methanol (B129727) yields the ester, methyl methacrylate. wikipedia.org Although the tendency of MMA to polymerize into a clear, hard substance was first noted in 1873, it was the pioneering work of German chemist Otto Röhm in the early 20th century that laid the groundwork for its commercialization. wikipedia.org
Röhm's doctoral research in 1901 explored the polymerization of acrylic acid derivatives, and by 1928, his company, Röhm and Haas, developed a safety glass using these findings. chemcess.comacrylicwarehouse.com The 1930s marked a pivotal decade for MMA. tzgroupusa.com Independently, chemists at Imperial Chemical Industries (ICI) in the United Kingdom and Röhm and Haas in Germany successfully polymerized MMA into a clear plastic sheet. wikipedia.org ICI registered the trademark Perspex, while Röhm and Haas named their product Plexiglas in 1933. wikipedia.orgacrylicwarehouse.com
The first commercial production of MMA monomer began in Germany in 1933, utilizing the acetone (B3395972) cyanohydrin (ACH) process. chemcess.comnih.gov This process, which involves the reaction of acetone and hydrogen cyanide, became the dominant industrial method for decades. nih.govsumitomo-chem.co.jp The demand for MMA surged during World War II, as its polymer, PMMA, was used extensively for aircraft canopies, windshields, and gun turrets due to its shatter-resistant properties compared to glass. tzgroupusa.comwikipedia.org
Over the years, research has led to the development of alternative production routes to improve efficiency and address environmental concerns. In 1983, new processes based on the oxidation of isobutylene (B52900) or tert-butanol (B103910) were commercialized in Japan. chemcess.comnih.gov More recently, technologies involving the carbonylation of ethylene (B1197577) have been developed, reflecting the ongoing evolution of MMA synthesis. longchangchemical.comresearchgate.net
Table 1: Key Milestones in the History of this compound
| Year | Milestone | Key Figure/Organization | Significance |
| 1865 | Methacrylic acid, derived from acrylic acid, was formulated. wikipedia.org | - | Foundational discovery leading to MMA. |
| 1873 | Tendency of MMA to polymerize into a clear substance first described. wikipedia.org | Bernhard Tollens & W.A. Caspary | Early observation of polymerization. |
| 1901 | Doctoral thesis on acrylic acid ester polymerisates published. chemcess.commfa.org | Otto Röhm | Laid the scientific basis for commercialization. |
| 1933 | First commercial production of MMA monomer. nih.gov | Röhm and Haas AG | Beginning of industrial-scale synthesis. |
| 1933 | Plexiglas trademark registered for polymerized MMA sheets. wikipedia.org | Otto Röhm (Röhm and Haas) | Commercialization of PMMA as a glass alternative. |
| 1930s | Perspex trademark registered. wikipedia.org | Rowland Hill & John Crawford (ICI) | Independent discovery and commercialization in the UK. |
| 1937 | Commercial production using the methacrylamide (B166291) sulfate (B86663) route begins. chemcess.com | ICI and Röhm and Haas AG | Adoption of a more efficient production process. |
| 1983 | Introduction of the isobutylene oxidation process in Japan. chemcess.comnih.gov | Japan Catalytic Chemical & Mitsubishi Rayon | Development of alternative synthesis routes. |
Significance of Methyl Methacrylate As a Monomer in Polymer Science
Methyl methacrylate (B99206) is a cornerstone monomer in polymer science primarily because of its ability to form poly(methyl methacrylate) (PMMA), a thermoplastic renowned for its unique combination of properties. tzgroupusa.com The significance of MMA stems from its polymerization behavior and the outstanding characteristics of the resulting polymer. acs.org
MMA readily undergoes free-radical polymerization, a versatile and widely used industrial technique, which can be initiated by heat or radiation. mit.eduvt.edunih.gov This process can be carried out using several methods, including bulk, solution, suspension, and emulsion polymerization, allowing for the production of PMMA with tailored properties for various applications. mit.edunih.gov
The resulting polymer, PMMA, is a strong, tough, and lightweight material with a density approximately half that of glass. wikipedia.org It is prized for its exceptional optical clarity, transmitting up to 92% of visible light, which is superior to glass and other plastics. wikipedia.orgspecialchem.com Its high resistance to UV light and weathering makes it exceptionally durable for outdoor applications. specialchem.comrtprototype.com PMMA also exhibits excellent scratch resistance compared to other transparent polymers like polycarbonate. specialchem.com These attributes make PMMA an economical and effective substitute for glass in a multitude of applications, including automotive components, architectural glazing, electronic displays, and medical devices. sumitomo-chem.co.jprtprototype.comenpress-publisher.com
Table 2: Selected Properties of Poly(this compound) (PMMA)
| Property | Value | Source(s) |
| Refractive Index | 1.4905 | wikipedia.org |
| Density | 1.17–1.20 g/cm³ | wikipedia.org |
| Light Transmittance | Up to 92% (3 mm thickness) | wikipedia.org |
| Water Absorption | 0.3–0.4% by weight | wikipedia.org |
| Glass Transition Temp. (Tg) | ~105 °C (atactic) | designerdata.nl |
Overview of Key Research Domains in Methyl Methacrylate Chemistry
Catalytic Innovations in MMA Synthesis
The evolution of MMA production has been marked by a continuous search for superior catalysts and more streamlined synthetic routes. These advancements aim to overcome the limitations of traditional processes, such as the use of toxic reagents and the generation of substantial waste streams.
Acetone (B3395972) Cyanohydrin (ACH) Route and Process Refinements
The acetone cyanohydrin (ACH) route has historically been the dominant method for industrial MMA production. mdpi.comacs.org This process begins with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin. wikipedia.orgwikipedia.org The ACH is then treated with sulfuric acid to produce a sulfate (B86663) ester of methacrylamide (B166291), which subsequently undergoes methanolysis to yield MMA and ammonium (B1175870) bisulfate as a byproduct. wikipedia.orgprocurementresource.com
Key steps in the conventional ACH route include:
Condensation: Acetone and hydrogen cyanide react to form acetone cyanohydrin. wikipedia.orgprocurementresource.com
Hydrolysis and Amidation: The acetone cyanohydrin is reacted with excess sulfuric acid. globallcadataaccess.org
Esterification: The intermediate reacts with methanol (B129727) to form methyl methacrylate. globallcadataaccess.org
Isobutylene-Based Synthesis Pathways
Isobutylene-based routes are considered more economically and environmentally advantageous alternatives to the ACH process. mdpi.comresearchgate.net These pathways, often referred to as the C4 method, typically involve a three-step process. longchangchemical.com First, isobutylene (B52900) is oxidized to methacrolein (B123484), which is then further oxidized to methacrylic acid. longchangchemical.com The final step is the esterification of methacrylic acid with methanol to produce MMA. longchangchemical.comgoogle.com
A notable variation involves the direct oxidative esterification of methacrolein with methanol, which combines the second and third steps into a single, more efficient process. mdpi.combcrec.id Research in this area has explored various catalysts to optimize this direct conversion.
| Parameter | Value |
| Isobutylene Conversion Rate | > 95% |
| Methacrolein Selectivity | > 80% (mole fraction) |
| Methacrolein Conversion Rate (Oxidation) | 98% (multi-stage) |
| Data on the three-step isobutylene oxidation process. longchangchemical.com |
Ethylene-Based Synthetic Routes
Ethylene (B1197577) serves as a precursor in several routes to MMA. One prominent method, sometimes known as the BASF method, involves the carbonylation of ethylene with carbon monoxide and hydrogen to produce propionaldehyde (B47417). longchangchemical.com The propionaldehyde is then condensed with formaldehyde (B43269) to yield methacrolein, which is subsequently oxidized to methacrylic acid and esterified to MMA. longchangchemical.comgoogle.com
Another ethylene-based pathway involves the carbonylation of ethylene in the presence of methanol to form methyl propionate (B1217596). wikipedia.org The methyl propionate is then reacted with formaldehyde to directly produce MMA. wikipedia.org This route is considered potentially more economical due to fewer processing steps. google.com
Single-Step Oxidative Esterification Processes
The direct, single-step oxidative esterification of methacrolein with methanol to form MMA is a highly desirable and more sustainable alternative to multi-step processes. mdpi.comresearchgate.net This approach simplifies the production process and can lead to energy savings. mdpi.com Significant research has been dedicated to developing effective heterogeneous catalysts for this reaction. mdpi.comjproeng.com For instance, a Pd5Bi2Pb1Fe1/CaCO3 catalyst has shown high activity, achieving a methacrolein conversion of 99.4% and MMA selectivity of 95.7% under optimized conditions. jproeng.com
| Catalyst | MAL Conversion (%) | MMA Selectivity (%) | Temperature (°C) | Reaction Time (min) |
| Pd5Bi2Pb1Fe1/CaCO3 | 99.4 | 95.7 | 50 | 60 |
| Performance of a catalyst in the one-step oxidative esterification of methacrolein (MAL) to this compound (MMA). jproeng.com |
Utilization of Syngas and Dimethyl Ether (DME) Precursors
Syngas, a mixture of carbon monoxide and hydrogen, can be derived from various sources, including coal, and serves as a feedstock for MMA synthesis. osti.govscispace.com One process involves a three-step route: the synthesis of a propionate from ethylene and syngas, condensation with formaldehyde to form methacrylic acid, and subsequent esterification to MMA. osti.govscispace.com
A more recent development is the use of dimethyl ether (DME) as a precursor. osti.gov In this route, DME can be used as a source of formaldehyde, which then reacts with methyl propionate to produce MMA. osti.gov The direct synthesis of DME from syngas is a well-established process, often utilizing a dual-catalyst system. uniovi.essunggyuleephd.com This DME-based route has the potential to be a more cost-effective, single-step process for MMA production. osti.gov
Role of Precious Metal Catalysts and Nanocatalysts
Precious metal catalysts, particularly those based on palladium (Pd) and gold (Au), play a crucial role in various MMA synthesis routes. mdpi.comresearchgate.net Palladium-based catalysts, for instance, are effective in the oxidative esterification of methacrolein. researchgate.net
Nanocatalysts, especially gold nanoparticles, have shown exceptional performance in the one-step oxidative esterification of methacrolein to MMA. mdpi.com Supported gold catalysts are noted for their high activity and selectivity under moderate reaction conditions. mdpi.comresearchgate.net For example, Zn-Al-hydrotalcite-supported gold nanoclusters have demonstrated high conversion and selectivity for this reaction. mdpi.com The unique properties of these nanocatalysts, including their size and the interaction with the support material, are key to their catalytic efficacy. mdpi.comacs.org
| Catalyst System | Key Features | Application in MMA Synthesis |
| Gold Nanocatalysts on Zn-Al-Mixed Oxides | High activity and selectivity, stable under moderate conditions. mdpi.com | One-step oxidative esterification of methacrolein. mdpi.com |
| Pd-based Catalysts | Effective for oxidation and esterification reactions. researchgate.net | Oxidative esterification of methacrolein. researchgate.net |
| Core-Shell Au@NiOx Nanocatalysts | Efficiently catalyzes the conversion of methacrolein to MMA. google.com | Direct synthesis of MMA. google.com |
| Examples of precious metal and nanocatalysts in MMA synthesis. |
Green Chemistry Principles in MMA Synthesis
The chemical industry is increasingly adopting green chemistry principles to mitigate its environmental footprint. figshare.comacs.org In the context of MMA production, this involves a paradigm shift from traditional routes to innovative processes that prioritize waste reduction, use of less hazardous materials, and improved energy efficiency. figshare.comkharagpurcollege.ac.in The long-standing acetone cyanohydrin (ACH) process, for instance, is a primary target for replacement due to its reliance on highly toxic hydrogen cyanide and its generation of significant amounts of ammonium bisulfate waste. nih.govfrontiersin.orgresearchopenworld.com
Concerns regarding the safety, cost, and environmental impact of the conventional ACH route have spurred the development of several alternative synthetic pathways for MMA. nih.govfrontiersin.org These greener routes are often characterized by higher atom economy, reduced waste, and the use of less hazardous reactants.
Several alternative industrial processes have been developed to produce the precursors of MMA, such as methacrolein (MAL) and methacrylic acid (MAA). researchopenworld.comresearchopenworld.com The C4 route, which utilizes feedstocks like isobutane (B21531) or isobutylene, is considered a more sustainable and environmentally benign process. researchopenworld.comresearchopenworld.com This method is more practical for industrialization as it can produce a higher yield of MMA with lower capital costs and utilizes less hazardous chemicals compared to the ACH process. researchopenworld.com
Ethylene-based processes represent another significant advancement. nih.govfrontiersin.org Routes such as BASF's ethylene hydroformylation (EHF) and the Alpha process developed by Lucite International convert ethylene into MMA via intermediates like methyl propionate. nih.govfrontiersin.org These C2 manufacturing routes are attractive due to the low cost of ethylene compared to acetone and isobutylene, as well as decreased waste generation and lower investment costs. nih.govfrontiersin.org
A novel process developed by Shell involves the palladium-catalyzed methoxycarbonylation of propyne (B1212725) (methyl acetylene). researchgate.net This method is notable for its high efficiency and selectivity (>99%mol) under mild conditions (approx. 50°C and 10 bar CO pressure), making a once-through process with minimal waste feasible. researchgate.net Additionally, processes based on coal-derived syngas are being explored to mitigate the environmental hazards associated with the ACH process. researchgate.netscispace.com
A comparative life cycle assessment of different MMA production methods, including the conventional ACH process (ACH-MMA), the Alpha Lucite process (AL-MMA), and a lab-based in-situ formaldehyde process (inFAL-MMA), identified the inFAL-MMA synthesis as the most evolved with respect to green chemistry principles. figshare.comacs.org
| Synthetic Route | Primary Feedstock(s) | Key Intermediate(s) | Key Environmental & Efficiency Advantages | Citation(s) |
|---|---|---|---|---|
| Acetone Cyanohydrin (ACH) Process (Traditional) | Acetone, Hydrogen Cyanide | Acetone cyanohydrin | Economically attractive but uses highly toxic inputs and produces significant waste. | nih.govfrontiersin.orgresearchopenworld.com |
| C4-based Routes | Isobutylene or Isobutane | Methacrolein, Methacrylic Acid | Avoids toxic HCN; lower capital costs and higher yields. | researchopenworld.comresearchopenworld.com |
| C2-based Routes (e.g., Alpha Process) | Ethylene, Carbon Monoxide, Methanol | Methyl propionate | Lower feedstock costs, reduced waste generation, and lower investment costs. | acs.orgnih.govfrontiersin.org |
| Propyne Carbonylation | Propyne, Carbon Monoxide, Methanol | Direct to MMA | Very high selectivity (>99%); mild reaction conditions; minimal waste. | researchgate.net |
| Syngas-based Route | Syngas (from coal), Ethylene | Propionic acid | Alleviates hazards of ACH process; utilizes domestic resources like coal. | researchgate.netscispace.com |
Waste minimization is a cornerstone of green chemistry and a critical strategy for sustainable industrial growth. prismcalibration.com The core principles are often summarized as "Reduce, Reuse, Recycle." prismcalibration.comwastebits.com In MMA manufacturing, these principles are applied to both the chemical processes and end-of-life considerations for products made from MMA, such as polythis compound (PMMA).
The most effective "reduction" strategy is the adoption of newer synthetic routes that inherently design out waste. visserssales.com Moving from the ACH process to C4 or C2-based technologies eliminates the production of ammonium bisulfate, a toxic byproduct that poses significant disposal challenges. researchopenworld.comnih.govfrontiersin.org Further process optimization, such as the development of more efficient and durable catalysts, also reduces waste by increasing reaction selectivity and conversion rates. researchopenworld.com
"Reuse" and "Recycling" are prominently featured in circular economy approaches for PMMA. wastebits.com A key strategy is the chemical recycling of end-of-life PMMA waste back into MMA monomer through pyrolysis. nsf.gov This process can recover high-purity MMA monomer (over 99% purity) with a recovery ratio of 70%, which can then be used to produce virgin-quality PMMA. nsf.gov The waste generated during the purification of the recycled monomer can be utilized as fuel in a heat recovery system, further minimizing the process's environmental impact. nsf.gov Other strategies include improving inventory management to prevent raw material loss through spoilage or evaporation and implementing closed-loop systems to recycle process water and solvents. wastebits.comvisserssales.com
| Strategy | Description | Application in MMA/PMMA Lifecycle | Citation(s) |
|---|---|---|---|
| Source Reduction | Adopting processes that generate less waste from the outset. | Replacing the ACH process with newer routes (C4, C2) to eliminate ammonium bisulfate byproduct. | nih.govfrontiersin.orgvisserssales.com |
| Process Optimization | Improving the efficiency of industrial processes to reduce material and energy loss. | Using advanced catalysts to increase yield and selectivity; precise machine calibration. | researchopenworld.comprismcalibration.com |
| Chemical Recycling (Pyrolysis) | Breaking down polymer waste into its constituent monomers. | Depolymerization of scrap PMMA to recover high-purity MMA monomer for reuse. | nsf.gov |
| Closed-Loop Systems | Reusing, recycling, and recovering materials within the production process. | Recycling process water and solvents; using waste from monomer purification as fuel. | wastebits.comnsf.gov |
| Inventory Management | Adopting practices like just-in-time inventory to minimize excess raw materials. | Buying raw materials in bulk to reduce packaging waste and preventing spoilage or evaporative losses. | wastebits.comvisserssales.com |
Novel Feedstock Exploration for Sustainable MMA Production
The sustainability of MMA production is intrinsically linked to its feedstocks. The industry is actively exploring a shift from traditional, non-renewable petrochemicals to more sustainable and renewable alternatives, including biomass. techconnect.orgacs.org
A promising avenue is the use of bio-isobutanol, a second-generation biofuel, as a starting material. techconnect.org Through catalytic dehydration and oxidation reactions, bio-isobutanol can be converted to methacrolein and subsequently to methacrylic acid (MAA) and MMA. techconnect.org This green and clean process avoids the environmental, health, and safety issues associated with the ACH process. techconnect.org
While not renewable, the use of ethylene and syngas as feedstocks is considered a novel and more sustainable approach compared to the traditional reliance on acetone and hydrogen cyanide. nih.govresearchgate.net These feedstocks are typically lower in cost, less hazardous, and their associated processes generate less waste, aligning with the principles of green chemistry. frontiersin.orgscispace.com
| Feedstock | Source Type | Key Process/Conversion | Sustainability Advantage | Citation(s) |
|---|---|---|---|---|
| Glucose | Renewable (Biomass) | Fermentation to citramalic acid, followed by catalytic conversion to MAA. | Utilizes renewable biomass; drop-in replacement for petrochemical MAA. | acs.org |
| Bio-isobutanol | Renewable (Biofuel) | Catalytic dehydration and oxidation to methacrolein/MAA. | Avoids toxic inputs of the ACH process; based on a 2nd generation biofuel. | techconnect.org |
| Itaconic Acid | Renewable (Biomass) | Decarboxylation to form methacrylic acid. | Derived from fermentation of sugars. | acs.org |
| Ethylene | Petrochemical (Alternative) | Hydroformylation or conversion via methyl propionate (e.g., Alpha Process). | Lower cost and less waste compared to the ACH route. | nih.govfrontiersin.org |
| Syngas | Fossil (Coal) or Biomass | Conversion to propionic acid, then condensation with formaldehyde. | Can utilize domestic resources like coal; avoids hazardous ACH inputs. | researchgate.netscispace.com |
Radical Polymerization of MMA
Free radical polymerization is a primary method for producing PMMA. acs.org This chain reaction process consists of initiation, propagation, chain transfer, and termination steps. fujifilm.com
Initiation Mechanisms and Kinetic Studies
The initiation of MMA polymerization typically involves the use of an initiator that decomposes to generate free radicals. acs.org Common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.comvt.edu This decomposition can be induced by heat or light. acs.org The generated radicals then react with MMA monomers to start the polymerization chain. acs.org
Table 1: Decomposition Data for Common Initiators in MMA Polymerization
| Initiator | Decomposition Method | Typical Temperature | Key Characteristics |
| 2,2'-Azobisisobutyronitrile (AIBN) | Thermal | 60-80°C | Widely used due to its first-order decomposition kinetics. vt.edu |
| Benzoyl Peroxide (BPO) | Thermal | 70-90°C | Can also be used in redox systems at lower temperatures. mdpi.commit.edu |
| Potassium Persulfate | Thermal/Redox | 50-80°C | Water-soluble initiator, commonly used in emulsion polymerization. ripublication.com |
Propagation and Chain Transfer Reactions
During propagation, the polymer chain grows through the sequential addition of MMA monomers to the active radical end. acs.org This step is characterized by a rapid and simultaneous reaction between the radicalized monomer and other monomer molecules. fujifilm.com
Chain transfer reactions play a crucial role in controlling the molecular weight of the polymer. vt.edu In these reactions, the radical activity is transferred from a growing polymer chain to another molecule, which can be a monomer, solvent, or a specifically added chain transfer agent. vt.edu This process terminates the growth of one chain while initiating another. The effectiveness of a chain transfer agent is quantified by its chain transfer constant.
Table 2: Chain Transfer Constants for Various Agents in MMA Polymerization
| Chain Transfer Agent | Chain Transfer Constant (C_s) at 60 °C | Reference |
| MMA Monomer | 1.5 x 10⁻⁵ | researchgate.net |
| Toluene (B28343) | 5.3 x 10⁻⁵ | researchgate.net |
| n-Butanethiol | 0.67 | researchgate.net |
| Dodecanethiol | 2.7 | researchgate.net |
Termination Kinetics and Mechanisms
Termination reactions deactivate the growing polymer chains, bringing polymerization to a halt. acs.org For MMA, termination primarily occurs through two mechanisms: combination and disproportionation. acs.org In combination, two polymer radicals join to form a single, longer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two separate polymer chains. acs.org
The prevalence of each mechanism is temperature-dependent. At 60°C, termination of PMMA occurs with 79% disproportionation and 21% combination. vt.edu The termination rate is influenced by factors such as the viscosity of the polymerization medium. nih.gov
Bulk Polymerization Dynamics
Bulk polymerization of MMA is carried out with just the monomer and an initiator, without any solvent. scribd.com This method can produce high-purity PMMA. scribd.com A key feature of bulk polymerization is the Trommsdorff effect, or autoacceleration, where a significant increase in viscosity at higher conversions reduces the rate of termination reactions. osti.govrsc.org This leads to a rapid increase in the polymerization rate and molecular weight. nih.gov However, the exothermic nature of the reaction can make heat dissipation difficult. scribd.com Phase separation between the monomer and the polymer can also occur during bulk polymerization. osti.govosti.gov
Solution, Suspension, and Emulsion Polymerization Techniques
To manage the challenges of bulk polymerization, several other techniques are employed:
Solution Polymerization: The monomer and initiator are dissolved in a suitable solvent, which helps control viscosity and dissipate heat. scribd.com However, the solvent must be removed from the final polymer, and it can act as a chain transfer agent, lowering the molecular weight. vt.edu
Suspension Polymerization: MMA is dispersed as droplets in a liquid, typically water, in which it is immiscible. scribd.com Polymerization occurs within these droplets, and the final product is in the form of small beads. scribd.comresearchgate.net This technique allows for good heat control. google.com
Emulsion Polymerization: The monomer is emulsified in an aqueous phase using a surfactant. acs.org Polymerization takes place in micelles, leading to high molecular weight polymers at a fast rate. acs.orggoogle.com The final product is a stable latex. acs.org
Controlled/Living Polymerization Techniques for PMMA Synthesis
Controlled or "living" polymerization methods provide precise control over the polymer's molecular weight, architecture, and functionality. nih.gov These techniques minimize irreversible termination and chain transfer reactions. mdpi.com Key methods for PMMA synthesis include:
Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex to reversibly activate and deactivate the growing polymer chains, allowing for controlled monomer addition. mdpi.comulisboa.pt
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with low polydispersity. mdpi.comdergipark.org.trkyoto-u.ac.jp
Group Transfer Polymerization (GTP): This is a form of living anionic polymerization suitable for methacrylate monomers. researchgate.net
These advanced techniques facilitate the creation of complex polymer architectures like block copolymers and star polymers. nih.govdergipark.org.trrsc.org
Atom Transfer Radical Polymerization (ATRP) of MMA
Atom Transfer Radical Polymerization (ATRP) is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined architectures. wikipedia.org The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, which acts as a catalyst. wikipedia.org This process establishes a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, with the equilibrium predominantly favoring the dormant state. This low concentration of active radicals minimizes termination reactions, leading to a controlled polymerization. wikipedia.org
The key components of an ATRP system are the monomer (MMA), an initiator with a transferable halogen atom (e.g., ethyl 2-bromoisobutyrate), and a catalyst system, which typically consists of a transition metal salt (e.g., copper(I) bromide or iron(II) bromide) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or triphenylphosphine). cmu.edumdpi.comsigmaaldrich.com The ligand solubilizes the metal salt and tunes its reactivity. sigmaaldrich.com
Several variations of ATRP have been developed to reduce the required catalyst concentration, making the process more environmentally friendly and cost-effective. These include:
Initiators for Continuous Activator Regeneration (ICAR) ATRP : This method utilizes a conventional radical initiator (like AIBN) to continuously regenerate the active form of the catalyst from its higher oxidation state. mdpi.comresearchgate.net This allows for the use of ppm levels of the catalyst. mdpi.com
Activators Generated by Electron Transfer (AGET) ATRP : In this technique, a reducing agent is used to generate the active catalyst from its more stable, higher oxidation state. mdpi.com
Photoinduced ATRP : This method uses light to initiate the polymerization, often in the presence of a photocatalyst. researchgate.netrsc.org
The choice of catalyst, ligand, initiator, and solvent can significantly influence the polymerization kinetics and the properties of the resulting poly(this compound) (PMMA). For instance, iron-based catalysts are attractive due to their low toxicity and cost. mdpi.commdpi.com FeBr2 in polar solvents like N,N-dimethylformamide (DMF) can catalyze the ATRP of MMA even without an additional ligand, with the solvent likely acting as a ligand. cmu.edu Ruthenium benzylidene complexes, such as Grubbs catalysts, have also been successfully employed for the ATRP of MMA, with the addition of aluminum alkoxides improving control over the polymerization. scielo.br
A study on the photoinduced ICAR ATRP of MMA using AIBN as a photoinitiator and CCl4 as the initiator in DMF at ambient temperature demonstrated first-order kinetics and a linear increase of molecular weight with monomer conversion. researchgate.net The apparent activation energy for this system was determined to be 27.23 kJ/mol. researchgate.net
| ATRP Method | Catalyst/Initiator System | Key Features | Reference(s) |
| Normal ATRP | CuBr/PMDETA | Well-controlled polymerization | sigmaaldrich.com |
| ICAR ATRP | Fe(acac)3/ACHN/EBPA | Requires ppm levels of catalyst | mdpi.com |
| AGET ATRP | FeCl3/iminodiacetic acid/VC | Can be performed in the presence of air | mdpi.com |
| Photoinduced ATRP | DMPA/Fe(dtc)3 | Halogen and ligand-free system | rsc.org |
| ICAR ATRP (Photo) | AIBN/CCl4/TMEDA | Light-controlled polymerization | researchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of MMA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile method for controlled radical polymerization. sigmaaldrich.com It is applicable to a wide range of monomers, including MMA, and allows for the synthesis of polymers with low polydispersity and complex architectures. sigmaaldrich.commdpi.com The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. sigmaaldrich.com
The mechanism of RAFT involves a series of addition-fragmentation steps where the growing polymer radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial radical or a new radical, which can then initiate a new polymer chain. This process establishes an equilibrium between active and dormant polymer chains, where the dormant chains are capped with the thiocarbonylthio group from the RAFT agent. cmu.edu
The choice of the RAFT agent is critical for a successful polymerization and depends on the monomer being polymerized. sigmaaldrich.com For MMA, dithiobenzoates and trithiocarbonates are commonly used RAFT agents. acs.orgresearchgate.net For example, 2-cyanoprop-2-yl dithiobenzoate is an effective RAFT agent for MMA, although it may not produce polymers with very narrow polydispersity at low conversions. acs.org The substituents on the RAFT agent can be varied to fine-tune its reactivity. acs.org
The polymerization conditions, such as solvent and temperature, also play a significant role. For instance, conducting the RAFT polymerization of MMA in benzene (B151609) can lead to a slower polymerization rate but narrower polydispersity, especially at low conversions. acs.org Higher temperatures generally increase the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersity at a given conversion. acs.org
Recent research has explored the use of RAFT polymerization in different media, such as mineral oil for dispersion polymerization and in microemulsions. acs.orgtandfonline.com Additionally, combining RAFT polymerization with Lewis acids, like scandium triflate, has been shown to not only control the molecular weight and distribution but also to influence the stereochemistry (tacticity) of the resulting PMMA. researchgate.net
| RAFT Agent | Monomer | Initiator | Solvent | Key Findings | Reference(s) |
| Cumyl dithiobenzoate | This compound | AIBN | Benzene | Controlled polymerization, low molecular weight, narrow MWD | scialert.net |
| 2-cyanoprop-2-yl dithiobenzoate | This compound | - | - | Excellent RAFT agent, but may not yield very narrow PDI at low conversion | acs.org |
| S,S′-bis (α, α′-dimethylacetic acid) trithiocarbonate | This compound | - | Water (Microemulsion) | Controlled polymerization with low polydispersity | tandfonline.com |
| Poly(lauryl methacrylate) precursor | This compound | - | Mineral Oil (Dispersion) | High monomer conversion and reasonably narrow MWD | acs.org |
| Cyanoisopropyl methyl trithiocarbonate | This compound | - | - | Simultaneous control of MW, MWD, and tacticity in the presence of Sc(OTf)3 | researchgate.net |
Anionic Polymerization Mechanisms and Stereocontrol
Anionic polymerization of MMA is a powerful technique for producing polymers with highly controlled stereochemistry, leading to isotactic, syndiotactic, or atactic PMMA. The stereoregularity of the polymer is primarily determined by the initiator, solvent, and temperature of the polymerization. researchgate.net
Isotactic PMMA : This stereoisomer is typically synthesized using initiators like t-butylmagnesium bromide (t-BuMgBr) in non-polar solvents such as toluene at low temperatures (e.g., -78°C). nih.govnih.gov
Syndiotactic PMMA : The formation of syndiotactic PMMA is favored when using initiators like diphenylhexyllithium (B8564950) (DPHLi) in polar solvents like tetrahydrofuran (B95107) (THF). nih.gov
The living nature of anionic polymerization allows for the synthesis of well-defined block copolymers. A notable application is the creation of stereoblock PMMAs, which consist of both isotactic and syndiotactic blocks. These materials can form unique crystalline stereocomplexes. nih.gov One synthetic route to achieve this involves the sequential polymerization of MMA under different stereospecific conditions. Another approach involves the coupling of pre-made isotactic and syndiotactic PMMA chains with complementary reactive end groups through "click" chemistry. nih.govmdpi.com
Furthermore, it is possible to transform a living anionic polymerization into a living radical polymerization. This can be achieved by halogenating the growing anionic chain end to create a macroinitiator for subsequent ATRP. nih.govacs.org For example, the living PMMA anion can be reacted with a halogen source like carbon tetrachloride (CCl4) or bromotrichloromethane (B165885) (CCl3Br) in the presence of a strong Lewis base to form a PMMA chain with a carbon-halogen terminal. nih.govacs.org This macroinitiator can then be used to initiate the radical polymerization of another monomer, leading to the formation of block copolymers. nih.govacs.org
Charge Transfer Polymerization Studies
Charge transfer (CT) polymerization is a method where the initiation of polymerization occurs through the formation of a charge-transfer complex. asianpubs.orgresearchgate.net This complex can be formed between an electron donor and an electron acceptor, and its subsequent decomposition can generate radical species that initiate the polymerization of a monomer like MMA. asianpubs.orgresearchgate.net
Several systems have been investigated for the CT polymerization of MMA. For example, the interaction between an aliphatic amine (like n-butylamine) and carbon tetrachloride in a solvent like dimethyl sulfoxide (B87167) (DMSO) can form a CT complex that initiates the polymerization of MMA. researchgate.netlsu.edu The rate of polymerization in such systems is dependent on the concentrations of the monomer, amine, and carbon tetrachloride. researchgate.net The presence of a transition metal complex, such as palladium dichloride, can catalyze this process. lsu.edu
More recently, donor-acceptor covalent organic frameworks (COFs) have been utilized as heterogeneous photoinitiators for the visible-light-induced free radical polymerization of MMA. rsc.orgtib.eursc.org These COFs, composed of electron-deficient and electron-rich building blocks, can absorb visible light and generate radicals that initiate polymerization. rsc.orgtib.eursc.org
The kinetics of CT polymerization can be complex, and the proposed mechanisms often involve the participation of the CT complex in the initiation step. researchgate.net
Kinetic Modeling and Computational Approaches to MMA Polymerization
Kinetic modeling and computational chemistry provide powerful tools for understanding the intricate details of MMA polymerization. acs.orgdergipark.org.trdergipark.org.tr These approaches can be used to calculate kinetic parameters, such as propagation rate constants (kp) and activation energies (Ea), and to elucidate reaction mechanisms at a molecular level. acs.orgdergipark.org.trresearchgate.net
Quantum chemistry methods, such as Density Functional Theory (DFT), are frequently employed to study the elementary reactions in polymerization, including initiation, propagation, and chain transfer. dergipark.org.trdergipark.org.trsci-hub.se For example, quantum chemistry has been used to study the copolymerization of MMA with other acrylates, providing insights into reactivity ratios and the influence of penultimate units on the reaction kinetics. acs.orgresearchgate.net These computational studies have shown good agreement with experimental data. acs.org
Computational approaches have also been used to investigate the effect of solvents on the radical polymerization of MMA. The formation of an electron donor-acceptor complex between the propagating radical and the solvent can influence the propagation rate constant. capes.gov.br
In the context of coordination polymerization, DFT calculations have been used to investigate the insertion of MMA into the catalyst's active site, revealing the energy barriers for chain propagation and elucidating the role of the ligands in the catalytic cycle. mdpi.com For instance, studies on lanthanide-catalyzed MMA polymerization have computationally demonstrated the crucial role of the phosphiniminomethanide ligand in the initiation process. mdpi.com
Kinetic modeling can also be used to develop mathematical models that predict monomer conversion and polymer molecular weight distributions. researchgate.net These models are validated against experimental data and can be used to optimize polymerization conditions. researchgate.net
The combination of experimental studies with kinetic modeling and computational chemistry provides a comprehensive understanding of the fundamental mechanisms and kinetics of MMA polymerization, enabling the rational design of new catalysts and processes for the synthesis of advanced polymeric materials. researchgate.net
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| MMA | This compound |
| PMMA | Poly(this compound) |
| ATRP | Atom Transfer Radical Polymerization |
| RAFT | Reversible Addition-Fragmentation Chain Transfer |
| AIBN | Azobisisobutyronitrile |
| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine |
| DMF | N,N-Dimethylformamide |
| ICAR | Initiators for Continuous Activator Regeneration |
| AGET | Activators Generated by Electron Transfer |
| t-BuMgBr | t-Butylmagnesium bromide |
| DPHLi | Diphenylhexyllithium |
| THF | Tetrahydrofuran |
| CCl4 | Carbon tetrachloride |
| CCl3Br | Bromotrichloromethane |
| Cp2ZrMe2 | Bis(cyclopentadienyl)dimethylzirconium |
| DMSO | Dimethyl sulfoxide |
| COF | Covalent Organic Framework |
| DFT | Density Functional Theory |
| VC | Ascorbic acid |
| ACHN | 1,1′-Azobis(cyclohexanecarbonitrile) |
| EBPA | Ethyl 2-bromophenylacetate |
| DMPA | 2,2-Dimethoxy-2-phenylacetophenone |
| Fe(dtc)3 | Ferric tri(N,N-diethyldithiocarbamate) |
| TMEDA | N,N,N′,N′-Tetramethylethylenediamine |
| Sc(OTf)3 | Scandium triflate |
| BDAT | S,S′-bis(α,α′-dimethylacetic acid) trithiocarbonate |
| P3HT | Poly(3-hexylthiophene) |
| MA | Methacrylate |
| nBA | n-Butylamine |
| PdCl2 | Palladium dichloride |
Copolymerization Research Involving Methyl Methacrylate
Heterogeneous Copolymerization Systems (e.g., Emulsion Copolymerization)
Heterogeneous polymerization, particularly emulsion copolymerization, is a commercially significant method for producing MMA-based copolymers. This technique involves polymerizing monomers in an aqueous medium with the aid of surfactants and a water-soluble initiator.
In a typical system, MMA is copolymerized with monomers like butyl acrylate (BA) to create latexes for coatings and adhesives. neliti.com Research has shown that in the emulsion copolymerization of MMA and BA, the use of an irreversible addition-fragmentation chain transfer (AFCT) agent, such as 2,4-diphenyl-4-methyl-1-pentene (αMSD), can effectively control the molecular weight and its distribution. nih.gov As the concentration of αMSD increases, the number-average molecular weight and degree of polymerization decrease. nih.gov
The effect of the monomer ratio on the microstructure of copolymers has also been a key area of investigation. For instance, in butyl acrylate/methyl methacrylate (B99206) (BA/MMA) emulsion copolymers, the gel content was found to vary significantly with the monomer ratio, decreasing from 55% for pure BA to nil for a 50/50 wt/wt BA/MMA copolymer. researchgate.net This reduction in gel content is attributed to several factors, including the lower reactivity of MMA-terminated chains for hydrogen abstraction and the fact that MMA radicals predominantly terminate by disproportionation. researchgate.net
Kinetic studies of the emulsion copolymerization of MMA with ethyl acrylate have shown that the rate of polymerization is proportional to the 0.5 power of the initiator concentration at low conversions. neliti.com Furthermore, increasing the initiator concentration leads to a decrease in the mean particle diameter and an increase in the number of particles per volume unit. neliti.com In studies involving methyl acrylate (MA) and MMA, reactivity ratios were found to deviate from those obtained in bulk and solution copolymerization methods. tandfonline.com
The choice of stabilizer also plays a critical role. While non-ionic steric stabilizers like poly(glycerol monomethacrylate) (PGMA) have been effective for many vinyl monomers, unexpected limitations were found for MMA. Targeting a degree of polymerization above 100 invariably led to flocculation, a problem that was overcome by using an anionic poly(methacrylic acid) stabilizer. rsc.org
Homogeneous Copolymerization Methodologies (e.g., Bulk Copolymerization)
Homogeneous polymerization, such as bulk and solution methods, offers a different set of advantages, often leading to polymers with high purity and clarity. Bulk polymerization of MMA is characterized by the Trommsdorff effect, or autoacceleration, where a sudden increase in the polymerization rate occurs at a certain conversion. researchgate.net This phenomenon is due to the increased viscosity of the medium, which hinders the termination reactions of the growing polymer chains.
Kinetic modeling has been developed to describe this autoacceleration. One successful model proposes that the conversion of the monomer is a result of two contributions: one following classical radical polymerization theory and another originating from the autoacceleration phase. researchgate.net The rate constant for the autoacceleration contribution has been found to be about eight times higher than that of the first-order reaction. researchgate.net
Time-resolved pulsed laser experiments have been employed to study the termination kinetics of MMA free-radical bulk polymerization. The ratio of termination to propagation rate coefficients (kt/kp) has been measured under high pressure (1000 bar) and at various temperatures, providing fundamental kinetic data for process optimization. acs.org
Free-radical three-dimensional bulk copolymerization of MMA with a crosslinking agent like allyl methacrylate has also been investigated. Studies have shown that as the concentration of the crosslinking agent increases, the conversions corresponding to the onset of autoacceleration and the intensity of the gel effect decrease. rsc.org
Graft Copolymerization onto Various Substrates (e.g., Rubbers)
Graft copolymerization is a powerful technique to modify the properties of a pre-existing polymer (the substrate) by covalently attaching side chains of another polymer. Methyl methacrylate is frequently used as the monomer to be grafted onto various substrates to impart properties like improved strength, thermal stability, or compatibility.
Natural Rubber: MMA has been successfully grafted onto natural rubber (NR) to enhance its properties. researchgate.net Emulsion polymerization is a common method for this process, using redox initiators. The resulting PMMA-grafted NR can be used to create films with significantly improved tensile strength and modulus compared to ungrafted NR films. researchgate.net
Cellulose and its Derivatives: The surface of cellulose nanofibers (CNFs) has been modified by grafting MMA to create novel composite materials. scirp.org Emulsion graft polymerization of MMA onto CNFs can be initiated at room temperature using specific initiator systems. scirp.org Research has also explored grafting MMA onto other forms of cellulose, such as non-wood pulp using the xanthate method and modified cellulose using a peroxydiphosphate initiator. researchgate.net
Biopolymers: MMA has been grafted onto various biopolymers for biomedical applications.
Chitosan: Chitosan-g-PMMA copolymers have been synthesized and found to have better grafting efficiency and flexibility compared to chitosan grafted with polyacrylonitrile. nih.gov
Gelatin: Graft copolymers of gelatin and PMMA have been synthesized using initiating systems like tributylborane—2,5-di-tert-butyl-p-benzoquinone. The resulting copolymers can form cross-linked structures, which are of interest for applications like tissue engineering scaffolds. mdpi.com
Other Synthetic Polymers: Grafting MMA onto synthetic polymers is also a common strategy. For instance, polydimethylsiloxane (PDMS) has been grafted onto PMMA to improve its compatibility with substrates like poly(vinyl chloride) (PVC). nih.gov These graft copolymers often exhibit increased mechanical strength compared to simple polymer blends. acs.org
Characterization of MMA-Based Copolymers
The properties of a copolymer are intrinsically linked to its chemical structure. Therefore, detailed characterization of its composition, sequence distribution, and stereochemistry is crucial.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the microstructure of MMA-based copolymers. High-resolution 1H and 13C NMR can provide quantitative information about the copolymer composition and the distribution of monomer units along the polymer chain.
For this compound-methacrylic acid (P(MMA/MAA)) copolymers, 13C NMR has been shown to be a reliable method for determining composition. By using pyridine as a solvent, the resonances of the acid carboxyl and ester carbonyl carbons are sufficiently resolved to allow for accurate integration and quantification, which compares favorably with standard titration techniques. acs.org Solid-state 13C NMR can also be used to evaluate comonomer dispersion. auremn.org
Numerical simulations have also been used to analyze the formation of hetero-sequences in copolymers like n-butyl acrylate/methyl methacrylate (BA/MMA). acs.org Studies show that while a 1:1 BA/MMA composition theoretically yields the highest contribution of alternating sequences, batch polymerization can lead to a gradient copolymer with fewer alternating sequences. acs.org
The stereochemistry, or tacticity, of the polymer chain—the spatial arrangement of monomer units—significantly influences the physical properties of the resulting material. For poly(this compound) (PMMA), the arrangement of the ester groups defines it as syndiotactic, isotactic, or atactic, which in turn affects properties like the glass transition temperature (Tg). Syndiotactic PMMA has the highest Tg (130 °C), followed by atactic (120 °C) and isotactic (55 °C). nih.govacs.org
For MMA/BA copolymers synthesized by Atom Transfer Radical Polymerization (ATRP), the copolymer microstructure was found to be independent of the level of control over the polymerization process. The experimental data for stereoregularity could be described by Bernoullian statistics with specific isotacticity and co-isotacticity parameters. researchgate.net Research has also demonstrated that external factors, such as high static (DC) or alternating (AC) electric fields, can be used to control the stereochemistry of PMMA produced via free-radical polymerization. rsc.org
Reactivity Ratios and Kinetic Studies in Copolymerization Systems
Reactivity ratios (r1 and r2) are key parameters in copolymerization kinetics. They describe the relative reactivity of a growing polymer chain ending in one type of monomer unit towards adding the same monomer (r1) versus the other comonomer (r2). These values determine the composition of the copolymer being formed at any given monomer feed ratio and predict the sequence distribution of the monomer units.
Various methods, including Fineman-Ross (F-R) and Kelen-Tüdös (K-T), are used to determine reactivity ratios from experimental data. rdd.edu.iq For the widely studied styrene (Sty)-MMA system, reactivity ratios have been determined using FT-IR spectroscopy. The values indicate a tendency for random distribution of the monomers in the copolymer chain. rdd.edu.iq More recent studies using in situ 1H NMR analysis have provided precise values for this system. acs.org
Kinetic studies on the copolymerization of MMA with other monomers like methyl acrylate (MA) have been performed using quantum chemistry and transition state theory to estimate kinetic parameters for propagation. researchgate.net These theoretical studies complement experimental findings and provide deeper insight into the reaction mechanisms.
The following tables present some experimentally determined reactivity ratios for the copolymerization of this compound (M1) with various comonomers (M2).
| Comonomer (M₂) | r₁ (MMA) | r₂ | Method | Reference |
| Styrene | 0.45 | 0.49 | Fineman-Ross (F-R) / Kelen-Tüdös (K-T) | rdd.edu.iq |
| Styrene | 0.491 ± 0.007 | 0.697 ± 0.010 | in situ 1H NMR | acs.org |
| Methyl Acrylate | 2.36 | 0.42 | 1H NMR | kpi.ua |
| N-2-Anisylmaleimide | 5.48 | 0.00 | Fineman-Ross / Kelen-Tüdös | researchgate.net |
| N-(2-thiazolyl)methacrylamide | 0.38 | 1.10 | Fineman-Ross / Kelen-Tüdös | researchgate.net |
| Comonomer System (M₁/M₂) | r₁ | r₂ | Method | Reference |
| Ethyl Methacrylate / Methacrylamide (B166291) | 0.197 | 0.230 | Fineman-Ross / Kelen-Tüdös / Mayo-Lewis | ekb.eg |
| Vinyl Acetate / Methacrylamide | 0.294 | 4.314 | Fineman-Ross / Kelen-Tüdös / Mayo-Lewis | ekb.eg |
Influence of Comonomers on Polymerization Kinetics and Macromolecular Architecture
The introduction of a second monomer (a comonomer) into a polymerization reaction with this compound (MMA) profoundly impacts both the kinetic behavior of the system and the final macromolecular architecture of the resulting copolymer. By carefully selecting the comonomer and polymerization conditions, it is possible to tailor the polymer's properties for specific applications. This section details the research findings on how different comonomers influence reaction rates, monomer incorporation, and the structural characteristics of MMA-based copolymers.
Polymerization Kinetics: Reactivity Ratios and Reaction Rates
The kinetics of copolymerization are largely governed by the relative reactivities of the propagating radical chain ends towards the different monomers present in the system. This relationship is quantified by monomer reactivity ratios (r), where r₁ (for MMA) is the ratio of the rate constant for a propagating MMA radical adding an MMA monomer to the rate constant of it adding a comonomer, and r₂ is the corresponding ratio for the comonomer.
The values of these reactivity ratios dictate the instantaneous composition of the copolymer being formed. Research has shown that the structure of the comonomer, the nature of the solvent, and the polymerization technique itself can significantly alter these ratios.
Effect of Comonomer Structure: The copolymerization of MMA with various comonomers such as styrenes, acrylates, and functionalized monomers demonstrates a wide range of kinetic behaviors. For instance, in the free-radical copolymerization of styrene (St) and this compound (MMA), both propagating radicals tend to favor cross-propagation over adding a monomer of their own kind. acs.org In contrast, when MMA is copolymerized with n-butyl acrylate (nBuA), the reactivity ratios indicate different chemoselectivity. acs.org The copolymerization of MMA with methacrylic acid (MAA) in an aqueous solution shows that the macromonomer is more reactive than MAA, with reactivity ratios being dependent on monomer concentration. mdpi.com
Effect of Polymerization Conditions: The environment in which the copolymerization occurs plays a crucial role. A study on the copolymerization of MAA and poly(ethylene glycol) methyl ether methacrylate (PEGMA) found that changing the solvent from deuterated water (D₂O) to a D₂O/ethanol mixture caused a significant increase in the reactivity ratios for both monomers, leading to a more "blocky" monomer sequence in the chain compared to the random distribution observed in water. mdpi.com Similarly, the total monomer concentration, or solids content, in aqueous-phase copolymerization has been shown to influence the propagation rate coefficients and, consequently, the reactivity ratios. mdpi.com
Controlled Polymerization Techniques: Different polymerization methods can also yield different kinetic results. A comparison between conventional free-radical copolymerization and Atom Transfer Radical Polymerization (ATRP) for the n-butyl acrylate and MMA system revealed good agreement in reactivity ratios, suggesting that the fundamental chemoselectivities of the growing radicals are similar in both processes. acs.org In Nitroxide-Mediated Polymerization (NMP), which is typically difficult for methacrylates, the addition of a small amount of a styrenic "controlling comonomer" can regulate the polymerization, leading to a controlled/living process. rsc.org
The following table summarizes experimentally determined reactivity ratios for this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (MMA) | r₂ (Comonomer) | Polymerization System/Conditions | Reference |
|---|---|---|---|---|
| Styrene (St) | 0.491 ± 0.007 | 0.697 ± 0.010 | Free radical copolymerization in benzene (B151609) at 60 °C | acs.org |
| Styrene (St) | 0.36 | 0.50 | Ambient temperature living radical copolymerization with sodium hypophosphite | researchgate.net |
| n-Butyl Acrylate (nBuA) | 2.7 | 0.37 | ATRP (CuBr/PMDETA catalyst) | acs.org |
| Methacrylic Acid (MAA) | ~1.0 | ~1.0 | Aqueous-phase copolymerization with short PEGMA, trend varies with solids content | mdpi.com |
| N-2-Anisylmaleimide (AMI) | 0.63 | 0.16 | Free radical copolymerization (AIBN initiator) in THF at 65°C | researchgate.net |
Macromolecular Architecture: From Linear Chains to Branched Structures
Copolymer Sequence Distribution: The monomer reactivity ratios directly influence the sequence distribution along the polymer chain. mdpi.com If r₁ and r₂ are both close to 1, a statistical or random copolymer is formed. mdpi.com If both are less than 1, the monomers tend to alternate. When one ratio is high and the other is low, the more reactive monomer is incorporated more rapidly, potentially leading to block-like sequences or compositional drift as the reaction proceeds. For example, the copolymerization of ethyl methacrylate (EMA) with methacrylamide (MAM) results in a more alternating structure, whereas vinyl acetate (VAC) with MAM tends to form block-like copolymers with MAM. ekb.eg
Branched and Graft Architectures: To create non-linear architectures, specific types of comonomers are employed. Divinyl comonomers, which possess two polymerizable double bonds, can act as branching or cross-linking agents. Studies have shown that branched poly(this compound) can be synthesized by copolymerizing MMA with branching comonomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). acs.orgstrath.ac.uk The reaction of one vinyl group incorporates the monomer into a chain, leaving a pendent double bond that can later react to form a branch point. acs.org To prevent macroscopic gelation, a chain transfer agent such as dodecanethiol (DDT) is often added. acs.orgstrath.ac.uk The structure of the branching comonomer itself has a significant effect; DVB has been shown to produce more regularly branched material compared to EGDMA. strath.ac.uk
The table below details findings from the synthesis of branched PMMA using different divinyl comonomers.
| Branching Comonomer | Mole Ratio (MMA/Brancher/DDT) | Key Finding | Reference |
|---|---|---|---|
| Ethylene Glycol Dimethacrylate (EGDMA) | 100/12/12 | Soluble, branched polymer was formed. Increasing EGDMA levels increases branching. | acs.org |
| Di-EGDMA | 100/12/12 | Polymerization mixture remained an isotropic solution after 5 hours. | acs.org |
| Tri-EGDMA | 100/12/12 | Polymerization mixture remained an isotropic solution after 5 hours. | acs.org |
| PEG 400 Dimethacrylate | 100/12/12 | The copolymerization reaction gelled under these conditions. | acs.org |
| Divinylbenzene (DVB) | Not specified | Produces the most regularly branched material with smaller molar mass distributions compared to EGDMA. | strath.ac.uk |
Graft copolymers, which feature polymeric side chains attached to a main polymer backbone, can be created using macromonomers. A macromonomer is a polymer chain that is terminated with a polymerizable group. For example, ω-methacryloyl-PMMA macromonomers have been copolymerized with n-butyl acrylate to create a poly(n-butyl acrylate) backbone with PMMA grafts (PnBuA-g-PMMA). acs.org The reactivity of these macromonomers is often lower than that of their small-molecule analogue (MMA). acs.org
Block Copolymers: The architecture of copolymers, such as the arrangement in diblock, triblock, or multiblock structures, is a critical parameter that affects their performance in applications like blend compatibilization. acs.org Controlled polymerization techniques are essential for synthesizing these well-defined architectures. researchgate.net For instance, using a poly(this compound) chain with an unsaturated end group as a macroinitiator allows for the synthesis of block copolymers with monomers like styrene and acrylonitrile (B1666552) through addition–fragmentation chain transfer (AFCT). rsc.org The copolymerization of MMA opens numerous pathways to combine multiple desired properties within a single, engineered polymeric architecture. nih.govacs.org
Degradation Pathways and Stability Studies of Poly Methyl Methacrylate
Thermal Degradation Mechanisms of PMMA
Poly(methyl methacrylate) (PMMA) undergoes thermal degradation through a complex series of reactions that are highly dependent on the surrounding conditions and the composition of the material. The process primarily involves depolymerization, leading to the formation of its monomer, methyl methacrylate (B99206), as the main volatile product. slideshare.net
The atmospheric environment plays a critical role in the thermal degradation of PMMA. In an inert atmosphere, such as nitrogen, the degradation of PMMA proceeds through several steps. bohrium.com However, the presence of oxygen has a notable stabilizing effect on the initial stages of thermal degradation. acs.orgsemanticscholar.org
Research has shown that the initial decomposition temperature of PMMA is significantly higher in the presence of oxygen compared to a pure nitrogen environment. This increase can be as much as 70°C. acs.org This stabilizing effect is attributed to the formation of thermally stable radical species that inhibit the "unzipping" or depolymerization of the polymer chains. acs.orgsemanticscholar.org In contrast, under an inert atmosphere, the degradation typically initiates at lower temperatures. mdpi.com
For high molecular weight PMMA, the decomposition reactivity is higher, and the onset of mass loss occurs at lower temperatures compared to low molecular weight PMMA in both nitrogen and air. mdpi.com For instance, the temperature at which 2% mass loss occurs is about 160 K lower in nitrogen and 80 K lower in air for high molecular weight PMMA. mdpi.com
| Atmospheric Condition | Effect on PMMA Thermal Degradation | Reference |
| Nitrogen (Inert) | Lower initial decomposition temperature. | acs.orgmdpi.com |
| Degradation proceeds through multiple steps. | bohrium.com | |
| Oxygen (Air) | Increases initial decomposition temperature by up to 70°C. | acs.org |
| Stabilizing effect due to formation of stable radical species. | acs.orgsemanticscholar.org |
The thermal decomposition of PMMA is a multi-step process. bohrium.comnih.gov Thermogravimetric analysis (TGA) has revealed that PMMA can exhibit a two-step or even a four-step degradation reaction mechanism, depending on factors like molecular weight and heating rate. bohrium.comnih.gov
For pure PMMA, a two-step degradation is often observed. The first step, occurring at lower temperatures (around 180–350°C), is associated with the degradation of thermally weaker bonds, such as head-to-head linkages or terminal groups. nih.gov The second, more significant step at higher temperatures (350–400°C) is attributed to random chain scission and depropagation. nih.gov Some studies have identified up to four distinct degradation steps in an inert atmosphere. bohrium.com
Key Stages of PMMA Thermal Degradation:
Initiation: Can occur at chain ends or through random scission of the polymer backbone. researchgate.net
Depropagation: Unzipping of the polymer chain to yield monomer units. slideshare.netgovinfo.gov
Termination: Combination or disproportionation of radical species. slideshare.net
The thermal stability of PMMA can be significantly enhanced by incorporating nanoadditives or by blending it with other polymers.
Nanoadditives: Various nanoparticles have been shown to improve the thermal stability of PMMA composites. The addition of metal oxides like Aluminum oxide (Al₂O₃) and Zinc oxide (ZnO) affects the degradation mechanism and elevates the thermal stability. researchwithrutgers.comresearchgate.net This improvement is attributed to the reduction of polymer chain mobility and the ability of nanoparticles to scavenge free radicals. researchwithrutgers.com Similarly, inorganic salts such as Aluminum triiodide (AlI₃) have been demonstrated to enhance PMMA's stability. nih.govbohrium.comresearchgate.net The incorporation of organomodified nanoclays, like montmorillonite, also leads to a higher activation energy of thermal decomposition, indicating increased stability. nih.gov Layered copper hydroxy methacrylate has also been shown to shift the degradation pattern to higher temperatures. marquette.edu
| Nanoadditive | Effect on Thermal Stability | Reference |
| Aluminum oxide (Al₂O₃) | Improves thermal stability by reducing chain mobility. | researchwithrutgers.comresearchgate.net |
| Zinc oxide (ZnO) | Affects degradation mechanism, leading to enhanced stability. | researchwithrutgers.comresearchgate.net |
| Aluminum triiodide (AlI₃) | Increases thermal stability. | nih.govbohrium.comresearchgate.net |
| Organomodified Montmorillonite Clay | Increases activation energy for thermal degradation. | nih.gov |
| Layered Copper Hydroxy Methacrylate | Shifts degradation to higher temperatures. | marquette.edu |
Photodegradation and UV-Induced Degradation of PMMA
Exposure to ultraviolet (UV) radiation induces degradation in PMMA, a process known as photodegradation. This degradation involves chemical changes in the polymer structure that can affect its physical and optical properties. aip.orgnih.gov
The photodegradation of PMMA is highly dependent on the wavelength of the incident UV radiation. rsc.org Shorter wavelengths of UV light are generally more effective at inducing chemical changes and degradation. rsc.orgresearchgate.net
Studies have been conducted across a range of UV wavelengths, including 157 nm, 193 nm, 248 nm, and 253.7 nm. rsc.orggovinfo.gov Radiation below 300 nm is particularly effective at causing degradation. govinfo.gov Conversely, UV radiation with wavelengths longer than 320 nm has been reported to be incapable of inducing significant chemical changes in the PMMA structure. rsc.org Even visible light, such as blue (436 nm) and green (546 nm) light, can cause degradation, although the effect is less pronounced than with higher-energy UV light. govinfo.gov The mechanism of modification is believed to be photochemical rather than photothermal. researchgate.net
| Radiation Source / Wavelength | Effect on PMMA | Reference |
| < 300 nm (e.g., 253.7 nm) | Rapid decrease in molecular mass, characteristic of random chain scission. | govinfo.govgovinfo.gov |
| 193 nm | Partial separation of the side chain. | researchgate.net |
| 248 nm | Separation of the complete side chain from the main chain. | researchgate.net |
| > 320 nm | Generally incapable of inducing significant chemical changes. | rsc.org |
| 436 nm (Blue Light) | Causes degradation, but less than higher-energy UV. | govinfo.gov |
| 546 nm (Green Light) | Causes degradation, but less than higher-energy UV. | govinfo.gov |
UV irradiation of PMMA initiates two primary competing processes: chain scission and crosslinking. rsc.orgcore.ac.uk
Chain Scission: This is a dominant degradation mechanism where the main polymer chain is broken, leading to a reduction in molecular weight. govinfo.govaip.orgrsc.org This process is initiated by the photo-excitation of atoms, generating short-lived radicals that drive the deterioration of the polymer structure. rsc.org High-energy radiation is significantly more efficient at causing main chain scission than deep UV light. aip.org The process involves the cleavage of pendent methyl ester groups and the generation of unsaturated bonds within the polymer chain. aip.org
Crosslinking: In some cases, particularly during the initial phases of irradiation or under specific conditions, crosslinking can occur. rsc.orgcore.ac.uk This process involves the formation of bonds between adjacent polymer chains. For example, UV-curing can lead to crosslinking reactions between the ester side chains of neighboring PMMA molecules at wavelengths below 250 nm. nih.gov An equilibrium between chain scission and crosslinking can sometimes be observed, where at low irradiation doses, chain scission creates free radicals, and at slightly higher doses, these radicals can lead to crosslinking before further chain scission dominates at even higher doses. core.ac.uk
Environmental Fate and Biodegradation Research
This compound is considered to be readily biodegradable in aquatic environments. cedre.fr Studies have shown that it can be broken down by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions, the biodegradation of MMA proceeds relatively quickly. In aqueous environments, the estimated half-life for aerobic degradation ranges from 1 to 4 weeks. canada.ca Specific tests, such as the OECD 301C guideline (modified MITI test), have demonstrated biodegradation rates reaching 94% over a 14-day period. cedre.fr Furthermore, in the presence of activated sludge, a complex microbial community used in wastewater treatment, MMA can be completely degraded in approximately 20 hours. cedre.fr
Anaerobic degradation of MMA occurs at a slower rate compared to aerobic processes. The estimated half-life for anaerobic degradation in water is between 4 and 16 weeks. canada.ca The primary mechanism of degradation is microbial action, which breaks down the monomer into simpler compounds. Due to its high vapor pressure and weak adsorption to soil particles, MMA that is released to soil is expected to evaporate rapidly, which can limit the extent of soil-based biodegradation. canada.ca
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Aqueous Aerobic | Estimated Half-life | 1 to 4 weeks | Howard et al., 1991 canada.ca |
| Aqueous Anaerobic | Estimated Half-life | 4 to 16 weeks | Howard et al., 1991 canada.ca |
| Aerobic (OECD 301C Test) | Biodegradation % | 94% after 14 days | ECB, 2002 cedre.fr |
| Activated Sludge | Time for complete degradation | ~20 hours | HSDB, 2005 cedre.fr |
Once released into the atmosphere, this compound is subject to degradation primarily through oxidation reactions initiated by photochemically produced radicals. The most significant of these are the hydroxyl radical (OH), which is prevalent during the daytime, the nitrate radical (NO₃), which is more important during the nighttime, and chlorine (Cl) atoms, which can be significant in marine or polluted environments.
The reaction with OH radicals is the most important atmospheric degradation pathway for MMA. canada.ca This reaction is rapid, leading to a short atmospheric lifetime for the monomer. The estimated half-life of MMA in the troposphere due to this reaction can be less than 5 hours in the summer. canada.ca The primary products identified from the OH-initiated oxidation of MMA in the presence of nitrogen oxides (NOx) are methyl pyruvate and formaldehyde (B43269). researchgate.net
The reaction of MMA with nitrate radicals (NO₃) is a key degradation pathway during the night. While slower than the OH radical reaction, it still contributes to the removal of MMA from the atmosphere. The atmospheric lifetime of MMA as determined by its reaction with NO₃ radicals is estimated to be around 6.5 days. canada.ca
Chlorine atom (Cl) initiated oxidation can also contribute to the degradation of MMA. The products of this reaction include chloroacetone, formaldehyde, and methyl pyruvate. researchgate.net
The table below summarizes the experimentally determined rate constants for the reactions of MMA with these atmospheric oxidants.
| Reactant Radical | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH (Hydroxyl) | (4.15 ± 0.32) × 10⁻¹¹ | canada.ca |
| Cl (Chlorine) | (2.82 ± 0.93) × 10⁻¹⁰ | canada.ca |
| NO₃ (Nitrate) | Data not specifically found in provided snippets. | - |
Chemical Recycling and Depolymerization Strategies for PMMA Waste
Chemical, or feedstock, recycling of PMMA waste is a promising strategy that involves the conversion of the polymer back into its constituent monomer, this compound. This approach offers the potential for a closed-loop system, where the recovered monomer can be used to produce new, virgin-quality PMMA, thus avoiding the property degradation often seen with mechanical recycling.
The most common and effective method for the chemical recycling of PMMA is pyrolysis, a type of thermal degradation in the absence of oxygen. PMMA is particularly well-suited for this process because it depolymerizes with high selectivity, yielding the MMA monomer. nih.gov Research has shown that thermal pyrolysis of PMMA at temperatures between 400-500°C can result in monomer recovery yields as high as 97%. nih.gov More recent studies using fluidized bed reactors at temperatures of 450-500°C have reported oil recovery rates of over 97%, with the MMA content in the oil being as high as 98%.
Various types of reactors have been employed for PMMA pyrolysis, including:
Molten Metal Baths: These offer high heat capacity, leading to an efficient process. A drawback, however, is the potential for metal contamination of the recovered monomer, which would necessitate further purification steps.
Fluidized Bed Reactors: These reactors are known for producing uniform products and have a high potential for recovering expensive fillers that might be present in the PMMA waste. Their main disadvantage is high energy consumption. cedre.fr
Extruders: Used in thermal degradation processes to break down the polymer.
Conical Spouted Bed Reactors: Another type of apparatus used for PMMA recycling. cedre.fr
Other chemical recycling methods include gasification and catalytic cracking. cedre.fr Gasification involves the partial oxidation of the polymer to produce syngas, while catalytic cracking uses catalysts to break down the polymer chains at lower temperatures or with higher selectivity. While pyrolysis remains the most studied and efficient method for high-yield MMA recovery, research into other depolymerization strategies, such as those initiated by reactivating thermally labile chain-end functionalities under milder conditions, is ongoing.
Theoretical and Computational Investigations of Methyl Methacrylate and Its Polymers
Quantum Chemical Studies on MMA Electronic Structure and Reactivity
Quantum chemical methods provide fundamental insights into the molecular properties of methyl methacrylate (B99206) (MMA), explaining its structure and reactivity. At the core of these investigations are analyses of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.
Studies using methods like Configuration Interaction Singles (CIS) have been employed to optimize the molecular structures of MMA in both its ground and excited states. researchgate.net In the ground state, the HOMO and LUMO orbitals are key to understanding its reaction tendencies. Upon excitation, an electron transitions from the HOMO to the LUMO (or higher unoccupied orbitals), leading to changes in the molecule's geometry and reactivity. For instance, calculations have shown that upon excitation, the C=C double bond in MMA can break, which is the foundational step for polymerization. researchgate.net
Density Functional Theory (DFT) calculations further elucidate the reactivity of MMA. Kinetic and NMR studies of the anionic polymerization of MMA have suggested an equilibrium between an active ion pair and a dormant ylide species at the chain ends. acs.org DFT calculations support this by determining the energy difference between these two forms. acs.org These theoretical calculations of isomerization energies correlate well with experimentally observed reactivity trends, demonstrating the predictive power of quantum chemistry in understanding complex polymerization systems. acs.org
Global and local reactivity indices, derived from quantum chemical calculations, also help to explain the role of catalysts in reactions involving MMA. These indices can reveal how a catalyst alters the electronic properties of MMA to facilitate reactions like dimerization. rsc.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving methyl methacrylate. By mapping the potential energy surfaces of reactions, DFT allows researchers to identify transition states, intermediates, and the most energetically favorable pathways.
One significant application is in the study of catalyzed reactions. For example, the mechanism of N-heterocyclic carbene (NHC)-catalyzed dimerization of MMA has been investigated using DFT at the M05-2X/6-31G(d,p) level of theory. rsc.org Researchers proposed and evaluated four different reaction channels, identifying the most energetically favorable pathways and correctly predicting the major E-isomer product, which aligns with experimental results. rsc.org
DFT has also been applied to understand the transesterification of methacrylate derivatives with alcohols, a reaction that can compete with polymerization. The study of the alcoholysis of 2-(diethylamino)ethyl methacrylate (DEAEMA) with methanol (B129727) to form MMA showed that the mechanism involves a cooperative effect of the alcohol. rsc.org DFT calculations, in conjunction with in situ 1H-NMR measurements, helped to establish the reaction kinetics and Arrhenius parameters. rsc.org This understanding is crucial for controlling the synthesis of well-defined copolymers of DEAEMA and MMA. rsc.org
The table below presents calculated energy differences for the isomerization of ylides to their corresponding ion pairs, which are model active chain ends in the anionic polymerization of PMMA. acs.org
| Cation | Polymer Chain End | Isomerization Energy (ΔE) in kJ/mol |
| TPP+ | PMMA (n=1) | 13.0 |
| PNP+ | PMMA (n=1) | 5.0 |
| P5+ | PMMA (n=1) | -11.3 |
| TPP+ | PMMA (n=2) | 15.1 |
| PNP+ | PMMA (n=2) | 5.0 |
| P5+ | PMMA (n=2) | -10.9 |
| Data sourced from Macromolecules. acs.org |
Computational Kinetics of Gas-Phase and Solution Reactions Involving MMA
Computational kinetics employs theoretical methods to predict the rates and understand the dynamics of chemical reactions involving MMA. These studies are vital for applications ranging from combustion modeling to optimizing polymerization processes.
In the gas phase, the combustion of MMA is a critical aspect of the fire safety of its polymer, PMMA. researchgate.net Researchers have developed skeletal and reduced kinetic schemes to model MMA combustion in air. researchgate.nettandfonline.com For instance, a skeletal kinetic scheme with 44 irreversible elementary reactions for 29 species has been proposed to simulate MMA-air mixtures. researchgate.nettandfonline.com While such models can reasonably predict flame propagation speeds for lean mixtures, they may overpredict ignition delay times due to simplifications in the MMA decomposition pathways. researchgate.nettandfonline.com More detailed experimental studies, such as those using laser absorption spectroscopy in shock tubes, provide crucial data on species time-histories (e.g., formaldehyde (B43269), carbon monoxide, carbon dioxide) that are used to validate and refine these computational models. nsf.gov
The kinetics of gas-phase reactions between MMA and atmospheric oxidants like ozone have also been investigated. The rate coefficient for the reaction of MMA with ozone at 294 K has been determined experimentally and can be used as a benchmark for computational studies. acs.org
| Reactant | Rate Coefficient (k) at 294 K (cm³ molecule⁻¹ s⁻¹) |
| This compound | (6.7 ± 0.9) × 10⁻¹⁸ |
| Methyl acrylate | (0.95 ± 0.07) × 10⁻¹⁸ |
| Ethyl acrylate | (1.3 ± 0.1) × 10⁻¹⁸ |
| Data sourced from The Journal of Physical Chemistry A. acs.org |
In solution, computational chemistry is used to determine the kinetic parameters for polymerization and copolymerization. researchgate.net Using quantum chemistry and transition state theory, reaction rate constants (kp) for propagation steps can be calculated. researchgate.net For the copolymerization of this compound and methyl acrylate, terminal and penultimate effect models have been studied by examining numerous addition reactions involving monomeric, dimeric, and trimeric radicals. researchgate.net These calculations help to understand how the structure of the monomer and the growing polymer chain affects the polymerization kinetics. researchgate.net Simple kinetic models based on free volume theory have also been developed to describe the free-radical polymerization of MMA at very high conversions, where reaction diffusion becomes the rate-limiting step. researchgate.net
Molecular Modeling and Simulation of PMMA Conformation and Interactions
Molecular modeling and simulation techniques, particularly all-atom molecular dynamics (MD), are powerful tools for investigating the structure, conformation, and dynamics of poly(this compound) (PMMA) at the atomic level. These simulations provide insights that connect the chemical structure of the polymer to its macroscopic properties.
A key factor influencing PMMA properties is its tacticity—the stereochemical arrangement of its side chains. MD simulations have been used to study melts of syndiotactic, atactic, and isotactic PMMA. rsc.org These studies show that tacticity strongly affects the glass transition temperature (Tg) and chain dimensions, in agreement with experimental findings. rsc.org For all stereoisomers, the backbone bonds predominantly adopt a trans conformation. rsc.org Simulations also reveal that the effective torsional barrier heights for the backbone and side groups are larger for syndiotactic PMMA compared to the isotactic form, explaining differences in their local dynamics. rsc.org
MD simulations are also employed to study the interactions between PMMA and other materials, such as solvents or nanoparticles in composites. The effect of a retained solvent, like tetrahydrofuran (B95107) (THF), on the Tg of PMMA has been investigated. aip.org Simulations show that the solvent addition causes a depression of the Tg, which can be quantified and understood using free volume theory informed by atomistic data. aip.org
The table below shows the calculated binding energies for the interaction between PMMA and an anticancer molecule, QPhNO₂, compared to other polymers. mdpi.com
| Polymer System | Binding Energy (kcal/mol) |
| PMMA/QPhNO₂ | -4.607 |
| PCL/QPhNO₂ | -4.437 |
| PLGA/QPhNO₂ | -1.814 |
| Data sourced from MDPI. mdpi.com |
Excited State Characterization and Photoreactivity Predictions
Computational methods are crucial for characterizing the electronically excited states of this compound (MMA) and its polymer (PMMA), which governs their behavior upon absorption of light (photoreactivity). Understanding these processes is important for applications in photolithography and for predicting the photodegradation of PMMA materials.
Theoretical calculations, such as those using the Configuration Interaction Singles (CIS) method, can optimize the geometry of the MMA molecule in its excited state. researchgate.net These studies show that upon electronic excitation, a significant change in the molecular structure occurs. Specifically, the excitation involves the transition of an electron from a bonding orbital to an antibonding orbital (e.g., π to π* transition), which can lead to the cleavage of the carbon-carbon double bond. researchgate.net One study calculated an excitation energy of 1.4310 eV for the transition that leads to the breaking of the C=C bond. researchgate.net
For the polymer, PMMA, exposure to ultraviolet (UV) radiation can lead to photodegradation, involving chain scission and changes in material properties. researchgate.net Theoretical models can help elucidate the mechanisms of these photochemical processes. The interaction of high-energy radiation, such as femtosecond X-ray laser pulses, with PMMA has been studied using hybrid computational codes that trace electron cascades, energy exchange between electrons and atoms, and subsequent atomic motion. mdpi.com These simulations predict that at an absorbed threshold dose of approximately 0.07 eV/atom, nonthermal hydrogen decoupling occurs, triggering the ultrafast fragmentation of PMMA chains. mdpi.com At higher doses (~0.7 eV/atom), the simulation predicts a complete collapse of the electronic band gap, indicating a transition to a metallic liquid state. mdpi.com
Electron energy loss spectroscopy experiments, combined with theoretical analysis, provide further details on electron-induced chemistry in MMA. nih.govacs.org These studies identify multiple electronic excitation peaks and show that even low-energy electrons can induce extensive bond breaking through dissociative electron attachment, leading to a variety of fragment anions. nih.govacs.org Understanding these fundamental electronic processes is key to predicting and controlling the photoreactivity of MMA and PMMA.
Advanced Analytical Methodologies for Characterization of Methyl Methacrylate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and properties of methyl methacrylate (B99206) and its polymers. These techniques rely on the interaction of electromagnetic radiation with the material to provide information on its chemical composition, bonding, and electronic structure.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and elucidate the structure of MMA and PMMA. semanticscholar.orgresearchgate.netcore.ac.uk Both techniques probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
In the analysis of PMMA, FTIR spectra prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed around 1725-1730 cm⁻¹. researchgate.netspectroscopyonline.com Other characteristic bands include those for C-O-C stretching modes between 1150 and 1260 cm⁻¹, and C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region. spectroscopyonline.comresearchgate.net
Raman spectroscopy provides complementary information. The symmetric stretching modes of the ester group, which are weak in the IR spectrum, tend to be strong in the Raman spectrum. bohrium.com Skeletal vibrations of the polymer backbone also give rise to distinct Raman bands. bohrium.com By analyzing the positions, intensities, and shapes of the peaks in both FTIR and Raman spectra, a detailed structural confirmation of PMMA can be achieved. semanticscholar.orgresearchgate.net Normal coordinate analysis can be employed to assign the observed fundamental bands to specific vibrational modes, providing a deeper understanding of the molecular structure. semanticscholar.orgresearchgate.net
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C-H Stretching (asymmetric) | ~2950 | ~2950 | CH₃ and CH₂ groups |
| C-H Stretching (symmetric) | ~2845 | ~2845 | CH₃ and CH₂ groups |
| C=O Stretching | ~1730 | ~1730 | Ester carbonyl group |
| C-O-C Stretching | ~1150-1260 | ~1150-1260 | Ester linkage |
| Backbone C-C Stretching | Variable | Variable | Polymer chain |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed microstructure, stereochemistry (tacticity), and composition of polymers like PMMA. Both ¹H and ¹³C NMR are routinely used to gain insights into the polymer chain.
In ¹H NMR spectra of PMMA, the chemical shifts of the α-methyl protons are particularly sensitive to the stereochemical arrangement of the monomer units along the polymer chain. acs.org This allows for the quantification of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads. The methoxy protons (O-CH₃) typically appear as a sharp singlet, while the backbone methylene protons (-CH₂-) can show complex splitting patterns depending on the tacticity. researchgate.net
¹³C NMR spectroscopy provides even more detailed information, with distinct resonances for the carbonyl carbon, quaternary carbon, α-methyl carbon, methoxy carbon, and methylene carbon. auremn.orgsemanticscholar.org The chemical shifts of these carbons are also influenced by the local stereochemical environment, enabling a more precise determination of tacticity. For copolymers containing this compound, NMR can be used to determine the comonomer composition and sequence distribution. auremn.orgresearchgate.netdntb.gov.uaresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of complex spectra in copolymers. dntb.gov.ua
| Carbon Atom | Chemical Shift Range (ppm) | Structural Information |
|---|---|---|
| Carbonyl (C=O) | 176-179 | Sensitive to pentad sequences |
| Quaternary (C-α) | 44-46 | Sensitive to triad sequences |
| Methoxy (O-CH₃) | 51-53 | Less sensitive to tacticity |
| Methylene (-CH₂-) | 52-55 | Sensitive to tetrad sequences |
| α-Methyl (-CH₃) | 16-23 | Sensitive to triad sequences |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov It is highly valuable for studying the radical polymerization of this compound and for investigating degradation mechanisms that involve radical intermediates. nih.gov
During the polymerization of MMA, ESR can be used to directly observe the propagating radicals, providing information about their structure and concentration. researchgate.net The ESR spectrum of the PMMA propagating radical is well-characterized and can be influenced by factors such as the chain length and the penultimate monomer unit. researchgate.net Model radicals with defined chain lengths, generated from polymers prepared by techniques like Atom Transfer Radical Polymerization (ATRP), can be used to better understand the ESR spectra of polymeric propagating radicals. researchgate.net
ESR is also a powerful tool for studying the effects of UV radiation, gamma rays, or mechanical stress on PMMA, as these processes can generate radical species. nih.govacs.orgaip.org The identification of these radicals helps in elucidating the pathways of polymer degradation. aip.org The ESR spin probe technique, where stable free radicals are dispersed within the PMMA matrix, can be used to study the local environment and dynamics within the polymer. nih.govacs.org
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. For PMMA, which is known for its high transparency in the visible region, UV-Vis spectroscopy is primarily used to assess its optical properties and to monitor changes that occur upon degradation. optica.orgbiointerfaceresearch.com
Pristine PMMA shows strong absorption in the UV region, particularly below 250 nm, which is attributed to π →π* electronic transitions within the carbonyl groups of the methacrylate ester functionality. researchgate.netcore.ac.uk A weaker absorption band, corresponding to the n →π* transition, can also be observed. researchgate.net
When PMMA is exposed to UV radiation or other forms of energy, degradation can occur, leading to the formation of chromophoric groups that absorb light at longer wavelengths. biointerfaceresearch.comgovinfo.gov This can result in yellowing of the polymer. UV-Vis spectroscopy can quantify this degradation by monitoring the increase in absorbance in the near-UV and visible regions. researchgate.netbiointerfaceresearch.com The technique is also used to determine the complex refractive index of PMMA films over a wide spectral range. optica.org
Chromatographic Techniques for Purity and Compositional Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the analysis of this compound monomer and its polymeric forms.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. It is the method of choice for determining the purity of this compound monomer and for quantifying residual MMA in PMMA polymers. ecetoc.orgkelid1.irshimadzu.com A common detector used in conjunction with GC for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. ecetoc.orgresearchgate.net
In a typical GC-FID analysis, a liquid sample containing MMA is injected into the chromatograph, where it is vaporized. An inert carrier gas then sweeps the vaporized sample through a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic of that compound under the specific chromatographic conditions.
GC-FID can be used to quantify impurities in MMA monomer, such as water and methacrylic acid. ecetoc.org It is also a standard method for determining the amount of unreacted residual MMA monomer in solid PMMA products, which is important for regulatory and safety reasons. shimadzu.comresearchgate.netinnovatechlabs.com Various sample preparation techniques, such as headspace analysis or solvent extraction, can be employed to isolate the residual monomer from the polymer matrix before GC analysis. ecetoc.orginnovatechlabs.com
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., Rtx-1, InertCap 1) |
| Carrier Gas | Nitrogen or Hydrogen |
| Injector Temperature | ~250 °C |
| Detector Temperature | ~300 °C |
| Oven Program | Temperature programmed (e.g., 120 °C to 150 °C) |
| Detector | Flame Ionization Detector (FID) |
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like poly(this compound) (PMMA). specificpolymers.com This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org As the polymer solution passes through a column packed with porous gel, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. paint.org
The output from an SEC instrument is a chromatogram, which is a plot of detector response versus elution volume or time. To translate this into a molecular weight distribution, the system must be calibrated using well-characterized polymer standards with narrow molecular weight distributions. shodex.de For PMMA analysis, PMMA standards are commonly used, though polystyrene (PS) standards can also be employed. specificpolymers.comshodex.de
From the calibrated chromatogram, various molecular weight averages can be calculated, which provide crucial information about the polymer sample. These include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. polymersource.ca
SEC can be used to monitor the kinetics of polymerization reactions, study the stability of polymers under various conditions, and identify the presence of oligomers. specificpolymers.com The molecular weight of PMMA has been shown to decrease with increasing concentrations of photosensitizers during photopolymerization, a trend that can be effectively monitored using SEC. paint.org
Table 1: Molecular Weight Averages of PMMA Samples Determined by SEC
| Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| PMMA synthesized with BPA and nano-Cu | 1.91 x 10⁶ | 3.46 x 10⁶ | 1.81 |
| PMMA Standard 1 | 5,780 | - | 1.03–1.15 |
| PMMA Standard 2 | 26,900 | - | 1.03–1.15 |
| PMMA Standard 3 | 70,500 | - | 1.03–1.15 |
| PMMA Standard 4 | 160,500 | - | 1.03–1.15 |
| PMMA Standard 5 | 254,700 | - | 1.03–1.15 |
| PMMA Standard 6 | 550,000 | - | 1.03–1.15 |
Data compiled from multiple sources. researchgate.netoup.com
Mass Spectrometry for Molecular Weight and End-Group Analysis (e.g., MALDI-TOF MS, Tandem MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that provides detailed information about the molecular weight, structure, and end-groups of polymers. jeol.com Unlike SEC, which provides average molecular weight values, MS can resolve individual polymer chains, offering a more precise picture of the molecular composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of synthetic polymers like PMMA. jeol.comyoutube.com In this method, the polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix and polymer molecules, and the time it takes for the ions to travel through a flight tube to a detector is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ion, allowing for the determination of the molecular weight of individual oligomers. youtube.com
A typical MALDI-TOF spectrum of PMMA shows a series of peaks, where the mass difference between adjacent peaks corresponds to the molecular weight of the this compound monomer unit (100 g/mol ). youtube.com This allows for the confirmation of the polymer's identity and the calculation of its molecular weight distribution. researchgate.net Furthermore, by analyzing the absolute masses of the oligomer peaks, the chemical composition of the end-groups can be determined. rsc.org MALDI-TOF MS has been successfully used to identify the end-groups of PMMA synthesized by various polymerization methods, including anionic polymerization and group transfer polymerization. rsc.org
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting selected ions and analyzing the resulting fragment ions. ucsb.eduwikipedia.org In a typical MS/MS experiment, a specific polymer ion from the initial mass spectrum is selected, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. ucsb.edu The fragmentation pattern provides detailed insights into the polymer's structure, including the sequence of monomers in copolymers, the structure of the monomer units, and the identity of the end-groups. ucsb.edulcms.cz For PMMA, MS/MS can be used to confirm the repeat unit chemistry and determine the connectivity of the polymer backbone. lcms.cz
Electrospray ionization (ESI) is another soft ionization technique that can be coupled with mass spectrometry for polymer analysis. nih.gov ESI has been shown to be even gentler than MALDI in some cases, allowing for the analysis of labile end-groups that might be lost during MALDI analysis. nih.gov Combining ESI with tandem MS and ion mobility spectrometry has proven effective for the end-group analysis of PMMA with molecular weights in the tens of kilodaltons. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal properties of polymers, providing information on their stability, degradation, and phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is a valuable tool for assessing the thermal stability and decomposition kinetics of PMMA. youtube.com A typical TGA curve for PMMA shows the percentage of weight loss as the temperature increases. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the major degradation events occur. marquette.edu
The thermal degradation of PMMA is a complex process that can occur in multiple stages, depending on the polymerization method and the presence of structural irregularities. researchgate.netnsc.ru Generally, three main degradation steps are observed for PMMA synthesized by free-radical polymerization: nsc.ru
Low-temperature degradation (around 165-200°C): This initial weight loss is attributed to the scission of weak head-to-head linkages within the polymer chain. marquette.edunsc.ru
Intermediate-temperature degradation (around 270°C): This stage involves the initiation of depolymerization from unsaturated chain ends. nsc.ru
High-temperature degradation (around 360-380°C): The primary degradation step, corresponding to the random scission of the polymer backbone, leading to the formation of the monomer, this compound. researchgate.netnsc.ru
The thermal stability of PMMA can be enhanced by the addition of certain additives. For example, the incorporation of copper hydroxy methacrylate has been shown to significantly shift the degradation pattern to higher temperatures. marquette.edu
Table 2: TGA Decomposition Temperatures for PMMA
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Corresponding Process |
| 1 | ~150-200 | ~165 | Scission of head-to-head linkages |
| 2 | ~250 | ~270 | Depolymerization from unsaturated chain ends |
| 3 | ~350 | ~380 | Random chain scission |
Data compiled from multiple sources. marquette.eduresearchgate.netnsc.ru
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Changes
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mit.edu It is used to characterize the thermal transitions of polymers, most notably the glass transition temperature (Tg). rigaku.com The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. mit.edu In a DSC thermogram, the glass transition appears as a step-like change in the baseline of the heat flow curve. rigaku.com
For pure PMMA, the glass transition temperature is typically observed around 109-111°C. acs.orgresearchgate.net However, this value can be influenced by factors such as the molecular weight of the polymer and the presence of additives or fillers. acs.orgarxiv.org For instance, the Tg of PMMA adsorbed onto silica has been shown to increase significantly, indicating restricted chain mobility. acs.org
DSC can also be used to study other thermal events, such as melting, crystallization, and chemical reactions. mit.edu While PMMA is largely amorphous, some studies have investigated its melting behavior. The analysis of the thermal decomposition of PMMA by DSC is complex, with most studies focusing on transitions below 200°C. researchgate.net Dynamic DSC, which superimposes a sinusoidal temperature modulation on the linear heating ramp, can help to separate overlapping thermal events, allowing for a clearer identification of the glass transition. rigaku.com
Table 3: Glass Transition Temperatures of PMMA under Different Conditions
| Sample | Tg (°C) | Measurement Condition |
| Bulk PMMA | 108 | Modulated DSC |
| PMMA adsorbed on silica (from toluene (B28343), 1.0Am) | 136 | Modulated DSC |
| PMMA adsorbed on silica (from toluene, 0.6Am) | 158 | Modulated DSC |
| PMMA adsorbed on silica (from benzene (B151609)/acetonitrile, 0.5Am) | 167 | Modulated DSC |
| Pure PMMA | 109.3 | Standard DSC |
| PMMA nanocomposite with compatibilizers | 111.4 - 111.5 | Standard DSC |
Data compiled from multiple sources. acs.orgresearchgate.net
Microscopic and Surface Characterization Methods (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. proquest.com In the context of PMMA, SEM is used to examine the size, shape, and surface texture of polymer particles, films, and composites. semanticscholar.orgresearchgate.net
SEM analysis of pure PMMA surfaces often reveals a smooth and relatively uniform texture. oup.com However, the morphology can be significantly altered by processing conditions or the incorporation of other materials. For instance, SEM has been used to study the dispersion of nanoparticles within a PMMA matrix, revealing how different additives can lead to either homogeneous surfaces or the formation of agglomerates. researchgate.net
In biomedical applications, SEM is used to assess the morphology of PMMA-based bone cements and to study the adhesion and proliferation of cells on their surfaces. oup.com The technique can also be employed to analyze the effects of surface treatments, such as plasma exposure, which can induce changes in surface roughness and create granular features due to chain scission and cross-linking. proquest.com
The particle size and shape of PMMA microspheres, which are used in various applications, can be accurately determined using SEM. Studies have shown that modern synthesis techniques can produce PMMA particles with a regular spherical morphology and a narrow size distribution, with mean diameters in the range of 37 to 43 µm. semanticscholar.org
Research on Advanced Poly Methyl Methacrylate Materials and Functionalization
Strategies for Developing High Molecular Weight PMMA
The mechanical properties of poly(methyl methacrylate) (PMMA), such as tensile strength, fracture surface energy, shear modulus, and Young's modulus, are significantly influenced by its molecular weight. nih.gov Consequently, the synthesis of high molecular weight (HMW) and ultra-high molecular weight (UHMW) PMMA is a critical area of research for expanding its applications. nih.govresearchgate.net Various polymerization strategies have been developed to achieve this, primarily focusing on controlling the polymerization kinetics to favor the formation of long polymer chains.
Conventional free radical polymerization, including bulk, suspension, and emulsion polymerization, is a common method for producing PMMA. nih.gov While bulk polymerization can yield HMW PMMA, it suffers from challenges related to heat dissipation, which can lead to the gel effect and undesirable side reactions. nih.gov Suspension and emulsion polymerization, which use a dispersing medium like water, offer better heat control and are effective for synthesizing HMW PMMA. nih.govmdpi.com For instance, a suspension polymerization of methyl methacrylate (B99206) (MMA) using poly(vinyl alcohol) as a suspending agent and 2,2′-azobis(2,4-dimethylvaleronitrile) as an initiator successfully produced UHMW PMMA with a number-average molecular weight (Mn) of 3.61 × 10⁶ Da. nih.gov
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), provide a robust method for preparing well-defined polymers with high molecular weights. nih.gov ATRP allows for the synthesis of HMW PMMA by controlling the concentration of active radical species. nih.govacs.org For example, a facile approach using 2-bromoisobutyric acid ethyl ester as an initiator in the presence of palladium nanoparticles yielded UHMW PMMA with an Mn of 4.65 × 10⁶ Da and a weight-average molecular weight (Mw) of 8.08 × 10⁶ Da. mdpi.com
Other advanced polymerization methods have also been explored. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, particularly photo-induced RAFT in deep eutectic solvents, has been shown to facilitate the rapid synthesis of well-defined UHMW PMMA. acs.org Additionally, novel initiator systems, such as the combination of 1-octanethiol with palladium trifluoroacetate, have been developed for the bulk polymerization of MMA, achieving an Mn of 1.68 × 10⁶ Da and an Mw of 5.38 × 10⁶ Da. mdpi.com Another study demonstrated that the combination of ethyl α-bromophenylacetate and copper nanopowder could initiate the polymerization of MMA to produce PMMA with an Mn of 1.91 × 10⁶ Da and an Mw of 3.46 × 10⁶ Da. nih.gov
| Polymerization Method | Initiator/Catalyst System | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) |
|---|---|---|---|
| Suspension Polymerization | 2,2′-azobis(2,4-dimethylvaleronitrile) / poly(vinyl alcohol) | 3.61 × 10⁶ | - |
| Controlled Radical Polymerization | 2-bromoisobutyric acid ethyl ester / palladium nanoparticles | 4.65 × 10⁶ | 8.08 × 10⁶ |
| Bulk Polymerization | 1-octanethiol / palladium trifluoroacetate | 1.68 × 10⁶ | 5.38 × 10⁶ |
| Controlled Radical Polymerization | ethyl α-bromophenylacetate / copper nanopowder | 1.91 × 10⁶ | 3.46 × 10⁶ |
Research on Mechanical Property Enhancement of PMMA and its Copolymers
Improving Tensile Strength and Flexural Strength
The inherent brittleness of PMMA can be a limiting factor in various applications. nih.gov To address this, significant research has focused on enhancing its tensile and flexural strength. One effective strategy is the incorporation of nanofillers to create reinforced composites. For example, the addition of low-weight fractions (<3%) of cellulose nanofibrils (CNFs) into a PMMA matrix has been shown to increase the Young's modulus by 35% and the yield strength by 19% compared to neat PMMA fibers. usda.govacs.org Similarly, PMMA nanocomposites with acylated cellulose nanofibers exhibited an increase in tensile strength of approximately 20–28% compared to pure PMMA. nih.gov
Copolymerization is another widely used approach to improve the mechanical properties of PMMA. By introducing a comonomer, the polymer chain structure can be modified to enhance its strength. For instance, a copolymer of this compound, acrylic acid, and an ionic antistatic agent, allyl trimethylammonium chloride, demonstrated a tensile strength of 79.7 MPa, which is 38% higher than that of pure PMMA. acs.org The presence of acrylic acid increases the polarity of the molecular chains, leading to improved tensile strength through hydrogen bonding. acs.org
The reinforcement of PMMA with various materials has been a subject of extensive study, particularly in dental applications where high flexural strength is crucial. nih.gov Meta-analyses of studies involving the incorporation of different reinforcement materials have shown that such modifications can significantly increase the flexural strength of PMMA. nih.gov For example, the addition of zirconia (ZrO₂) nanofillers has been found to improve the mechanical properties of PMMA, with studies indicating a significant increase in flexural strength and fracture toughness as the percentage of ZrO₂ fillers increases. nih.gov
| Modification Strategy | Reinforcement/Comonomer | Improvement in Tensile/Flexural Strength |
|---|---|---|
| Nanocomposite | Cellulose Nanofibrils (<3 wt%) | 19% increase in yield strength |
| Nanocomposite | Acylated Cellulose Nanofibers | 20-28% increase in tensile strength |
| Copolymerization | Acrylic Acid and Allyl Trimethylammonium Chloride | 38% increase in tensile strength |
| Nanocomposite | Zirconia (ZrO₂) Nanofillers | Significant increase in flexural strength |
Enhancing Impact Strength and Toughness
Improving the impact strength and toughness of PMMA is crucial for applications where it may be subjected to sudden loads. wikipedia.org A well-established method for this is rubber toughening, which involves incorporating rubbery particles into the PMMA matrix. wikipedia.orgcapes.gov.br These rubber particles can be composed of materials like acrylics, and their size and the composition of their outer layer, which anchors them to the matrix, can be varied to optimize the toughening effect. capes.gov.br The toughening mechanisms in rubber-toughened PMMA involve energy dissipation through micro-damage formations such as microcrazing, matrix shear deformation, and cavitation of the rubber particles ahead of a crack tip. jst.go.jpjst.go.jp
Copolymerization is another effective strategy for enhancing the toughness of PMMA. The addition of comonomers like butyl acrylate can significantly improve the impact strength. wikipedia.org Research has also explored combining rubber toughening with chemical modification of the matrix through copolymerization. bohrium.com This approach has shown significant improvements in fracture toughness at low speeds. bohrium.com
The incorporation of nanofillers has also proven to be a successful method for toughening PMMA. The addition of just 1 wt% of cellulose nanofibrils (CNFs) to a PMMA matrix resulted in a doubling of the fracture toughness. usda.govacs.org The toughening mechanisms in these composites are attributed to the interactions at the fiber-matrix interface and the energy absorption capabilities of the nanofillers. usda.gov Similarly, the reinforcement of PMMA with E-glass fibers at concentrations of 3 wt%, 5 wt%, and 7 wt% has been shown to significantly increase its impact strength. manchester.ac.uk
| Toughening Strategy | Reinforcement/Modifier | Observed Improvement |
|---|---|---|
| Rubber Toughening | Composite rubber particles | Significant improvement in fracture toughness |
| Nanofiller Reinforcement | 1 wt% Cellulose Nanofibrils (CNFs) | Doubling of fracture toughness |
| Fiber Reinforcement | 3 wt%, 5 wt%, and 7 wt% E-glass fibers | Significantly higher impact strength |
Optimization of Optical Clarity and Transmittance in PMMA Systems
A key advantage of PMMA is its excellent optical clarity and high light transmittance. nih.gov However, when creating PMMA composites and blends, maintaining these optical properties can be challenging. The key to achieving optical clarity in fiber-modified polymer composites is to closely match the refractive indices of the fiber and the matrix material. dtic.mil Reducing the fiber diameter to well below the wavelength of visible light also helps in minimizing light scattering and haze. dtic.mil
Research on PMMA composites with cellulose nanofibrils (CNFs) has shown that surface modification of the fillers is crucial for maintaining transparency. nih.govacs.org While unmodified CNFs can lead to agglomeration and reduced transmittance, surface-modified CNFs, such as acetylated or propionylated CNFs, show better compatibility with the PMMA matrix, resulting in improved dispersion and higher transmittance. nih.govacs.org For instance, neat PMMA film shows a transmittance of 79.6%, which decreases to 66.2% with unmodified CNFs. nih.gov However, with modified CNFs, the transmittance can be improved to around 73.5%. nih.gov
In the development of transparent blends of PMMA with other polymers like polycarbonate (PC), reactive compounding has been shown to be an effective strategy. semanticscholar.orgmdpi.com This process involves the in-situ formation of a PC/PMMA copolymer at the interface between the two phases. semanticscholar.orgmdpi.com This copolymer acts as a compatibilizer, leading to improved and stabilized phase dispersion and the formation of a diffuse interphase layer with a gradient of refractive indices, which enhances transparency. semanticscholar.org
| PMMA System | Filler/Blend Component | Effect on Optical Properties |
|---|---|---|
| PMMA Composite | Unmodified Cellulose Nanofibrils | Reduced transmittance (66.2%) due to agglomeration |
| PMMA Composite | Modified Cellulose Nanofibrils (acetylated/propionylated) | Improved transmittance (up to 73.5%) due to better dispersion |
| PMMA/PC Blend | In-situ formed PC/PMMA copolymer | Enhanced transparency through improved phase dispersion |
PMMA Composites and Nanocomposites Research
Polymer Blends and Hybrid Materials
Blending PMMA with other polymers is a versatile approach to create materials with tailored properties that combine the advantages of each component. Blends of PMMA with polycarbonate (PC) have been investigated to overcome some of the limitations of PC, such as scratch sensitivity, while retaining its heat and impact resistance. mdpi.com The main challenge in this system is maintaining transparency due to the immiscibility of the two polymers. mdpi.com Reactive compounding, which forms a copolymer at the interface, has been successfully used to create transparent PC/PMMA blends with synergistically improved tensile and flexural strength. semanticscholar.org
PMMA has also been blended with biodegradable polymers like poly(lactic acid) (PLA) for applications in sustainable biomaterials. nih.gov These blends can be miscible depending on the blending method and specific interactions. nih.gov Miscible PMMA/PLA blends have shown improved glass transition temperatures and tensile strength compared to the individual polymers. nih.gov The flexural properties of these blends have been found to be superior to those of both neat PMMA and neat PLA. nih.gov
Another area of research involves blending PMMA with PMMA-based ionomers. These rigid-rigid blends have demonstrated a synergistic enhancement in mechanical properties, with average values of modulus, strength, and fracture energy being higher than what would be expected from a simple rule of mixtures. researchwithrutgers.com The fracture toughness also showed a synergistic effect, with a maximum value being achieved in blends containing about 30 wt% of the PMMA ionomer. researchwithrutgers.com
| PMMA Blend System | Key Findings |
|---|---|
| PMMA/Polycarbonate (PC) | Reactive compounding leads to transparent blends with synergistically improved tensile and flexural strength. |
| PMMA/Poly(lactic acid) (PLA) | Miscible blends show improved glass transition temperature and superior flexural properties compared to neat polymers. |
| PMMA/PMMA Ionomer | Synergistic enhancement of modulus, strength, fracture energy, and fracture toughness. |
Inorganic Nanoparticle Integration and Dispersion
The integration of inorganic nanoparticles into Poly(this compound) (PMMA) is a significant area of research aimed at enhancing the polymer's intrinsic properties for advanced applications. The uniform dispersion of these nanoparticles within the PMMA matrix is crucial to achieving desired functionalities, as agglomeration can impede performance enhancements. researchgate.net
Researchers have explored various types of inorganic nanoparticles, including metal oxides, carbon-based nanomaterials, and metallic nanoparticles, to create PMMA nanocomposites with tailored optical, electrical, and mechanical properties. researchgate.netacs.org For instance, the incorporation of titanium dioxide (TiO2) and zinc oxide (ZnO) nanoparticles can improve the refractive index and provide UV shielding capabilities. acs.org Carbon nanotubes (CNTs) have been integrated to enhance electrical conductivity, while carbon quantum dots (CQDs) can impart fluorescence to the composite. acs.org
A primary challenge in the fabrication of these nanocomposites is overcoming the tendency of nanoparticles to agglomerate due to strong van der Waals forces. researchgate.netresearchgate.net To address this, various dispersion strategies have been developed. Surface functionalization of nanoparticles with surfactants or coupling agents, such as nonanoic acid or oleic acid, can improve their compatibility with the polymer matrix and prevent clumping. researchgate.net Another effective technique involves the use of a solvent like ethanol to assist in the uniform distribution of nanoparticles within the PMMA solution before film casting. acs.orgresearchgate.net The choice of dispersion method and the specific interactions between the nanoparticles and the polymer matrix are critical factors that determine the final properties of the nanocomposite. researchgate.netmdpi.com
The successful integration and dispersion of nanoparticles such as silver (Ag) and magnesium oxide (MgO) have also been studied, with techniques like ethanol-assisted mixing showing improved homogeneity compared to direct mixing methods. researchgate.netmdpi.com The uniform distribution of these nanoparticles is essential for applications ranging from biomedical devices to optical components. mdpi.comresearchgate.net
Table 1: Inorganic Nanoparticles and Their Impact on PMMA Properties
| Nanoparticle | Property Enhancement | Reference |
| Titanium Dioxide (TiO2) | Increased refractive index, UV shielding, Photocatalytic activity | acs.org |
| Zinc Oxide (ZnO) | Enhanced photoluminescence, Improved mechanical and thermal properties | researchgate.netmdpi.com |
| Carbon Nanotubes (CNTs) | Increased electrical conductivity, Antimicrobial properties | acs.org |
| Silver Nanoparticles (AgNPs) | Antimicrobial properties, Plasmonic enhancement for sensing | researchgate.netmdpi.com |
| Magnesium Oxide (MgO) | Improved mechanical properties | researchgate.net |
Research on PMMA for Battery Anodes and Electrolytes
Poly(this compound) has garnered significant attention in the field of energy storage, particularly in the development of advanced lithium-ion batteries (LIBs). Its favorable electrochemical stability and ability to form stable interfaces with lithium electrodes make it a promising material for both anodes and electrolytes. optica.orgtandfonline.com
As a component in battery anodes, PMMA has been investigated as a binder material for active materials like graphite. acs.orgacs.org Research has shown that using a composite binder of PMMA and polyvinylidene fluoride (PVDF) for graphite electrodes can significantly enhance electrochemical performance. acs.org Electrodes with this composite binder exhibit improved rate capability, higher specific capacity, and better cycling behavior compared to those using a traditional PVDF binder. acs.org The enhanced performance is attributed to improved Li-ion diffusion within the anode. acs.org Furthermore, PMMA has been explored in combination with natural rubber to create a more environmentally friendly and cost-effective binder for graphite-based anodes. acs.org
In the realm of battery electrolytes, PMMA is a key polymer for the development of solid and gel polymer electrolytes (SPEs and GPEs). optica.orgtandfonline.comtandfonline.com PMMA-based electrolytes are attractive due to their amorphous nature, which facilitates ion transport, and their good affinity with organic solvents used in liquid electrolytes. mdpi.com These electrolytes offer the potential for safer and more flexible battery designs compared to traditional liquid electrolytes. optica.orgtandfonline.com However, a major challenge with pure PMMA-based solid electrolytes is their often-low ionic conductivity at room temperature. tandfonline.com To address this, researchers have focused on creating composite electrolytes. For instance, incorporating inorganic fillers like silica (SiO2) nanoparticles or clays such as montmorillonite (MMT) into the PMMA matrix can enhance ionic conductivity and mechanical stability. tandfonline.commdpi.com The addition of plastic crystals like succinonitrile to PMMA-based gel electrolytes has also been shown to improve lithium-ion dissociation and achieve excellent ionic conductivity. mdpi.com
Table 2: Performance Enhancements of PMMA in Battery Components
| Battery Component | PMMA Application | Key Findings | Reference |
| Anode | Composite binder with PVDF for graphite | Enhanced rate capability, specific capacity, and cycling stability. | acs.org |
| Anode | Grafted with natural rubber as a binder | Offers a potentially cost-effective and eco-friendly alternative binder. | acs.org |
| Electrolyte | Gel Polymer Electrolyte (GPE) with Succinonitrile | Achieved an ionic conductivity of 2.02 mS·cm⁻¹. | mdpi.com |
| Electrolyte | Solid Polymer Electrolyte (SPE) | Good electrochemical stability and compatibility with lithium electrodes. | optica.orgtandfonline.com |
Functionalization of PMMA for Specific Research Applications
Research on Flexible and Stretchable PMMA-Based Active Matrices
The inherent properties of Poly(this compound), such as optical transparency and processability, have made it a candidate for research into flexible and stretchable electronics. While not intrinsically stretchable to the same degree as elastomers, PMMA can be utilized as a flexible substrate and as a component in composite materials for applications like flexible displays and sensors. researchgate.netyoutube.com
Research has demonstrated the use of PMMA as a flexible substrate for various electronic components. For instance, PMMA sheets have been used as a base for depositing conductive polymers like polythiophene to create flexible conductive surfaces. youtube.com In the realm of flexible displays, PMMA-doped composite films on flexible substrates have been developed to enhance the light extraction efficiency of organic light-emitting diodes (OLEDs). nih.gov
To improve the durability and performance of flexible devices, PMMA has been employed in passivation layers. A bilayer system of polybutadiene (PBU) and PMMA has been used to effectively passivate graphene in a flexible graphene field-effect transistor (GFET), protecting it from environmental factors and maintaining performance during repeated bending. nih.gov Furthermore, flexible SERS (Surface-Enhanced Raman Scattering) substrates have been fabricated using a PMMA film anchored with silver nanoparticles, demonstrating high sensitivity for detecting pesticides on curved surfaces even after mechanical deformation. researchgate.net
While significant research focuses on intrinsically stretchable materials like elastomers for highly deformable electronics, strategies are being developed to impart stretchability to less flexible materials. researchgate.net These can include creating specific structural geometries like serpentine or wavy patterns in conductive traces on a flexible substrate. While PMMA itself has limitations in stretchability, its integration into composite structures and its use as a flexible substrate contribute to the broader field of flexible and stretchable electronics. optica.org
PMMA in Microfluidic Devices and Sensors Research
Poly(this compound) is a widely utilized material in the fabrication of microfluidic devices and sensors due to its advantageous properties, including optical transparency, biocompatibility, and cost-effectiveness. nih.govresearchgate.net These characteristics make it a suitable alternative to glass and silicon for many lab-on-a-chip applications.
The fabrication of PMMA microfluidic devices can be achieved through various techniques such as laser ablation, hot embossing, and microinjection molding. nih.gov A critical step in the fabrication process is the bonding of PMMA layers to create sealed microchannels. Several bonding methods have been developed, including thermal bonding, solvent bonding, and adhesive bonding. researchgate.net Recent research has explored novel bonding techniques, such as using acetic acid and UV treatment, to achieve rapid and strong bonding of PMMA devices. researchgate.net
PMMA-based microfluidic devices have been employed in a wide array of sensor applications. For instance, optical sensors for the detection of chemical compounds like paracetamol in herbal medicine have been developed using PMMA membranes mixed with colorimetric reagents. The high optical transparency of PMMA is particularly beneficial for sensors that rely on optical detection methods.
In addition to chemical sensing, PMMA has been integrated into pressure sensors. Graphene-based pressure sensors have utilized a PMMA/graphene heterostructure to isolate the graphene from the environment and enhance its mechanical strength, leading to improved stability and sensitivity. Furthermore, PMMA has been used to create highly sensitive ammonia sensors based on a PMMA/polyaniline (PANI) microwire structure, which demonstrates a significant response to varying ammonia concentrations. The combination of PMMA with other functional materials allows for the development of sensors with tailored properties for specific analytes and applications.
Advanced Scaffolds in Bone Tissue Engineering Research
Poly(this compound) has a long history of use in orthopedic applications, most notably as bone cement. researchgate.net However, its application in bone tissue engineering is evolving with the development of advanced porous scaffolds designed to promote bone regeneration. A key challenge with solid PMMA is its bioinert nature, meaning it does not readily integrate with surrounding bone tissue. researchgate.net To overcome this, current research focuses on creating porous PMMA scaffolds and incorporating bioactive materials to enhance osseointegration.
The architecture of the scaffold, particularly its porosity and pore interconnectivity, is critical for successful bone regeneration. Scaffolds require sufficient porosity (often cited as at least 50%) to allow for cell infiltration, nutrient transport, and vascularization. Techniques such as laser drilling and layered manufacturing have been employed to create PMMA scaffolds with controlled and interconnected pore structures. Another approach involves the use of porogenic agents, such as sodium bicarbonate and citric acid, which create pores as they effervesce during the cement curing process.
To improve the bioactivity of PMMA scaffolds, researchers have incorporated various inorganic materials. Hydroxyapatite (HA), a primary mineral component of bone, is frequently added to PMMA to create composite scaffolds. youtube.com These PMMA/HA composites have shown enhanced osteoconductivity and support for osteoblast viability and proliferation. youtube.com Other bioactive materials, such as calcium phosphate-based biomaterials and bioglass, have also been integrated into PMMA scaffolds to create an osteoconductive environment that encourages bone ingrowth. The goal is to create a scaffold that provides initial mechanical support and simultaneously acts as a template for new bone formation.
Table 3: Properties of PMMA-Based Scaffolds for Bone Tissue Engineering
| Scaffold Type | Fabrication Method | Key Feature | Reference |
| Porous PMMA | Laser Drilling | Pre-defined 3D interconnected holes | |
| PMMA/HA Composite Nanofibrous | Electrospinning | Enhanced osteoconductivity | youtube.com |
| Porous PMMA Cement | Addition of Effervescent Components | Interconnected macropores, elasticity similar to cancellous bone | |
| PMMA/Bioglass Composite | Layered Manufacturing | Elevated bioactivity |
PMMA in Advanced Optical Materials Research (e.g., waveguides, lenses)
Due to its excellent optical transparency (up to 92% light transmittance), ease of processing, and low cost, Poly(this compound) is a prominent material in the research and development of advanced optical components such as optical waveguides and microlenses. nih.gov
Optical waveguides, which are essential for guiding light in integrated optical circuits, can be fabricated from PMMA using various techniques. Femtosecond laser writing is a method used to create symmetric waveguides within a bulk PMMA material by inducing a localized change in the refractive index. Other fabrication methods include reactive-ion-etching and hot embossing to create the waveguide structures. Research has focused on minimizing propagation losses in these waveguides to improve their efficiency for applications in optical interconnects and sensors. Electrospinning has also been explored as a cost-effective method to produce PMMA micro/nano fibers that can function as one-dimensional optical waveguides.
PMMA is also extensively used in the fabrication of microlens arrays (MLAs), which have applications in areas like imaging systems and improving the efficiency of light-emitting diodes (OLEDs). nih.gov Common fabrication techniques for PMMA microlenses include thermal reflow, hot embossing, and microinjection molding. nih.gov In the thermal reflow method, patterned PMMA structures are heated above their glass transition temperature, causing them to reflow and form a spherical shape due to surface tension. The material's good plasticity when heated makes it highly suitable for molding and embossing techniques, allowing for the mass production of high-fidelity microlens arrays. nih.gov The versatility of PMMA allows for its use in creating various types of optical elements for a growing number of advanced applications.
Research on Surface Functionalization of PMMA Copolymers
The surface functionalization of poly(this compound) (PMMA) copolymers is a critical area of research aimed at tailoring the material's surface properties for specific, advanced applications without altering its bulk characteristics. kemalmfg.commdpi.com These modifications are essential for enhancing biocompatibility, controlling wettability, improving adhesion, and introducing novel functionalities. nih.govsci-hub.st Research in this field explores a variety of chemical and physical methods to introduce functional groups or graft other molecules onto the PMMA copolymer surface.
One prominent area of investigation is the synthesis of copolymers with inherent surface activity. For instance, copolymers of this compound (MMA) and methacrylic acid (MAA) have been developed that exhibit tunable surface properties. These PMMA-co-MAA coatings are noted for their uniform thickness, enhanced hydrophilicity, and the ease with which their surfaces can be functionalized, making them promising for biodiagnostic devices. nih.govacs.org
Graft copolymerization is another widely researched technique to modify the interfacial properties of materials. nih.govacs.org This method involves attaching polymer chains (grafts) to the main polymer backbone. For example, PMMA has been grafted onto biopolymers like chitosan to improve biocompatibility for medical applications such as corneal tissue engineering. The resulting chitosan-g-PMMA copolymer films have shown high optical clarity and supported good cell attachment. acs.org Similarly, grafting PMMA onto poly(ethylene-co-vinyl acetate) (EVA) has been shown to enhance mechanical strength and flexibility, which is beneficial for applications like coatings for optical fibers. acs.org
Chemical modification of the PMMA surface is a direct approach to introduce desired functional groups. One such method is aminolysis, which involves reacting the PMMA surface with diaminoalkanes to create amine-terminated surfaces. lsu.edunih.gov These amine groups can then serve as reactive sites for the covalent attachment of other molecules, such as enzymes or isocyanates, for various applications. lsu.edunih.gov Another approach involves treating PMMA-co-acrylic acid composite films with sodium hydroxide. This process not only disrupts intermolecular hydrogen bonds but also reacts with the acrylic acid to form sodium acrylate, which induces the formation of nanoparticle-like structures on the surface, significantly increasing hydrophilicity. bohrium.com
Physical treatment methods are also employed to functionalize PMMA copolymer surfaces. Ultraviolet (UV) irradiation, for instance, can modify the surface by creating hydrophilic carbonyl and carboxyl groups through a reaction with oxygen or ozone. nih.gov This photochemical oxidation technique has been shown to significantly decrease the water contact angle, thereby enhancing the wettability of the PMMA surface. nih.govojp.gov The degree of hydrophilicity can be controlled by the UV exposure dose and the storage time after exposure. nih.gov
The following table summarizes key research findings on the surface functionalization of PMMA copolymers:
| Functionalization Method | Copolymer/Composite System | Key Findings | Potential Applications |
| Copolymerization | Poly(this compound-co-methacrylic acid) (PMMA-co-MAA) | Creates surfaces with tunable properties, uniform thickness, and enhanced hydrophilicity. nih.govacs.org | Biodiagnostic devices. nih.govacs.org |
| Graft Copolymerization | Chitosan-grafted-PMMA (Chitosan-g-PMMA) | Resulting films show up to 88% optical clarity, good cell attachment, a tensile strength of 41 MPa, and 37% elongation at break. acs.org | Corneal tissue engineering. acs.org |
| Graft Copolymerization | Poly(ethylene-co-vinyl acetate)-grafted-PMMA (EVA-g-PMMA) | Displays a higher degree of miscibility, minimal phase separation, greater tensile strength, and improved flexibility. acs.org | Coatings for optical fibers. acs.org |
| Chemical Modification (Aminolysis) | Amine-terminated PMMA | Creates a uniform distribution of amine functionalities tethered to the PMMA backbone. nih.gov | Enzyme immobilization, microanalytical devices. nih.gov |
| Chemical Modification (Alkaline Treatment) | PMMA/Poly(this compound-co-acrylic acid) | Forms sodium acrylate on the surface, inducing nanoparticle-like structures and reducing the contact angle to less than 10°. bohrium.com | Surfaces requiring high hydrophilicity. bohrium.com |
| Physical Treatment (UV Irradiation) | PMMA | Generates carboxyl groups on the surface, increasing hydrophilicity and enhancing wettability. nih.govnist.gov | Microfluidic devices. nih.govojp.gov |
| Nanocomposite Functionalization | PMMA-graphene oxide (PMMA-GO) | High-density surface grafting of GO improves thermal stability and increases the glass transition temperature. acs.org | High-performance composites. acs.org |
These research efforts highlight the versatility of PMMA copolymers and the diverse strategies available to tailor their surface properties for a wide array of advanced applications. The ability to precisely control surface chemistry and topography opens up new possibilities in fields ranging from biomedical devices to electronics.
Q & A
Q. How can researchers address ethical concerns in MMA-related biomedical applications?
- Guidelines :
- In vitro testing : Use OECD-approved assays (e.g., MTT for cytotoxicity) to evaluate PMMA leachates .
- Animal studies : Adhere to ARRIVE 2.0 guidelines for reporting sample size justification and randomization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
